SKA-111
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5-methylbenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
Clé InChI |
JQZQMZXXJFFVFE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SKA-111; SKA 111; SKA111; |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Gateway: Unraveling the Binding Site of SKA-111 on the KCa3.1 Channel
A Technical Guide for Researchers and Drug Development Professionals
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4), has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, fibrosis, and vascular disorders.[1] Modulators of KCa3.1 activity, therefore, represent a promising avenue for drug development. Among these, the positive gating modulator SKA-111 has garnered considerable interest for its selectivity and potency in activating the KCa3.1 channel.[2][3][4] This technical guide provides an in-depth exploration of the binding site of this compound on the KCa3.1 channel, integrating quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.
Deciphering the Interaction: The this compound Binding Pocket
This compound, chemically identified as 5-methylnaphtho[1,2-d]thiazol-2-amine, exerts its activating effect on the KCa3.1 channel by binding to a specific pocket located at the interface between the N-lobe of calmodulin (CaM) and the intracellular S4-S5 linker of the channel protein.[5] This interaction is crucial for the allosteric modulation of the channel's gating mechanism, leading to an increased open probability.
Computational modeling, specifically using RosettaLigand docking, combined with mutagenesis studies, has been instrumental in elucidating the key residues within the KCa3.1 channel that form the binding site for this compound. The binding pocket is situated within the S45A helix of the S4-S5 linker.
Key residues identified as critical for the interaction with this compound include:
-
Serine 181 (S181): This residue is involved in van der Waals contacts with this compound.
-
Alanine 184 (A184): This residue also contributes to the binding of this compound.
-
Leucine 185 (L185): This residue forms van der Waals interactions with the modulator.
The following diagram, generated using the DOT language, illustrates the proposed binding of this compound at the interface of the KCa3.1 channel subunit and calmodulin.
Quantitative Analysis of this compound Interaction
The functional consequence of mutating the key residues in the binding pocket has been quantified through electrophysiological measurements. The half-maximal effective concentration (EC50) of this compound for activating the wild-type and mutant KCa3.1 channels provides a direct measure of the compound's potency and the importance of each residue in the binding interaction.
| Channel | EC50 of this compound (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) KCa3.1 | 146 | - | |
| S181A Mutant | 1012 | 6.93 | |
| A184F Mutant | 1326 | 9.08 | |
| L185A Mutant | 993 | 6.80 | |
| S181A-L185A Double Mutant | 2654 | 18.18 |
These data clearly demonstrate that single point mutations at positions S181, A184, and L185 significantly decrease the potency of this compound, as indicated by the increase in EC50 values. The double mutant S181A-L185A shows an even more pronounced effect, highlighting the additive contribution of these residues to the binding of this compound.
Experimental Protocols
The identification and characterization of the this compound binding site have been made possible through a combination of molecular biology and electrophysiology techniques.
Site-Directed Mutagenesis
Objective: To introduce specific point mutations into the KCa3.1 channel to assess the contribution of individual amino acid residues to this compound binding.
Methodology:
-
Template: The human wild-type KCa3.1 cDNA cloned into an expression plasmid (e.g., pEGFP-C1) is used as the template.
-
Mutagenesis: Polymerase chain reaction (PCR)-based site-directed mutagenesis is performed using primers containing the desired nucleotide changes to introduce the specific amino acid substitutions (e.g., S181A, A184F, L185A).
-
Verification: The entire coding region of the mutated KCa3.1 constructs is sequenced to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the activity of wild-type and mutant KCa3.1 channels in the presence of varying concentrations of this compound and determine the EC50 values.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7 or CHO cells) is cultured and transiently transfected with the plasmid DNA encoding either wild-type or mutant KCa3.1 channels. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K+ gluconate or KCl) and a calcium buffer (e.g., EGTA) to clamp the intracellular free calcium concentration at a level that allows for submaximal channel activation (e.g., 250 nM).
-
Bath Solution (Extracellular): Contains a physiological salt solution (e.g., Tyrode's solution).
-
-
Voltage Protocol: KCa3.1 currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV).
-
Drug Application: this compound is applied to the bath solution at increasing concentrations to generate a concentration-response curve.
-
Data Analysis: The current potentiation by this compound at a specific voltage is measured and plotted against the drug concentration. The data are then fitted with a Hill equation to determine the EC50 value.
The following diagram illustrates the general workflow for identifying the this compound binding site.
References
- 1. KCa3.1: target and marker for cancer, autoimmune disorder and vascular inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to SKA-111: A Positive Gating Modulator of KCa3.1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa), is a critical regulator of cellular function in a variety of tissues. Its role in modulating membrane potential and calcium signaling makes it a compelling therapeutic target for a range of pathologies, including cardiovascular diseases, inflammatory disorders, and fibroproliferative conditions. SKA-111 (5-methylnaphtho[1,2-d]thiazol-2-amine) has emerged as a potent and selective positive gating modulator of KCa3.1. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its potential as a pharmacological tool and therapeutic agent.
Introduction: The KCa3.1 Channel
KCa3.1 is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺)[1][2]. The channel's activation is mediated by the calcium-binding protein calmodulin (CaM), which is constitutively bound to the C-terminus of each channel subunit[2][3][4]. An increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) to the nanomolar range (EC50 of 100-350 nM) is sufficient to open the channel pore.
The opening of KCa3.1 channels leads to the efflux of potassium (K⁺) ions, causing membrane hyperpolarization. This hyperpolarization provides an increased electrical driving force for Ca²⁺ influx, particularly through store-operated calcium channels, thereby sustaining Ca²⁺-dependent signaling pathways. This mechanism is crucial for the function of numerous cell types, including:
-
Vascular Endothelial Cells: KCa3.1, along with KCa2.3, mediates endothelium-derived hyperpolarization (EDH), a key mechanism for vasodilation and blood pressure control.
-
Immune Cells: In T-lymphocytes, macrophages, and mast cells, KCa3.1 is essential for activation, proliferation, and cytokine production.
-
Fibroblasts and Smooth Muscle Cells: The channel is involved in the proliferation of these cells, particularly in pathological states like fibrosis and vascular restenosis.
Given its central role in these processes, the modulation of KCa3.1 activity presents a promising therapeutic strategy.
This compound: A Selective KCa3.1 Positive Gating Modulator
This compound was developed from a structure-activity relationship (SAR) study aimed at optimizing the benzothiazole pharmacophore of a previous, less selective modulator, SKA-31. This compound emerged as a highly potent and selective activator of KCa3.1 channels.
Chemical Structure: 5-methylnaphtho[1,2-d]thiazol-2-amine
Mechanism of Action
This compound functions as a positive gating modulator . Unlike a direct agonist that opens the channel independently, a positive gating modulator increases the channel's sensitivity to its endogenous activator, in this case, intracellular Ca²⁺. This compound effectively shifts the Ca²⁺-concentration response curve of KCa3.1 to the left, meaning the channel can be activated at lower, near-resting intracellular Ca²⁺ levels.
Recent structural and mutagenesis studies have identified the binding site for SKA-type activators. This compound binds at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel protein. Specifically, it forms van der Waals contacts with residues S181 and L185 in the S45A helix of the channel.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Potency and Selectivity of this compound
| Channel Target | EC₅₀ (nM) | Selectivity vs. KCa2.3 | Reference |
| KCa3.1 | 111 ± 27 | - | |
| KCa2.3 | 13,700 ± 6,900 | ~123-fold |
This compound is also reported to be 200- to 400-fold selective over a panel of representative Kᵥ, Naᵥ, and Caᵥ channels.
Table 2: In Vitro Efficacy of this compound
| Experiment | Cell/Tissue Type | Concentration | Effect | Reference |
| Whole-cell Patch Clamp | Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | ~7-fold potentiation of Bradykinin-evoked KCa currents | |
| Membrane Potential Measurement | Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Augmented Bradykinin-induced hyperpolarization | |
| Isometric Tension (EDH-type Relaxation) | Porcine Coronary Arteries | 1 µM | ~2-fold potentiation of Bradykinin-induced relaxation |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Experiment | Animal Model | Dose / Concentration | Effect | Reference |
| Langendorff-perfused Heart | Rat | 1 µM | Potentiated Bradykinin-induced coronary vasodilation | |
| Blood Pressure Telemetry | Normotensive & Hypertensive Mice | 30 mg/kg (i.p.) | Lowered blood pressure | |
| Blood Pressure Telemetry | Mice | 100 mg/kg (i.p.) | Lowered blood pressure but also caused bradycardia (off-target KCa2 effect) | |
| Pharmacokinetics | C57Bl/6J Mice | N/A | Long half-life and strong brain permeability |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure KCa3.1 currents in isolated cells.
Objective: To quantify the potentiation of KCa3.1 currents by this compound.
Cell Preparation:
-
Porcine coronary artery endothelial cells (PCAEC) are isolated and cultured. Alternatively, HEK293 or COS-7 cells stably expressing human KCa3.1 are used.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. Free [Ca²⁺] is buffered to a specific concentration (e.g., 250 nM) by adding a calculated amount of CaCl₂.
Recording Procedure:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Patch pipettes (3-5 MΩ resistance) are filled with the internal solution and positioned onto a cell using a micromanipulator.
-
A gigaohm seal is formed, and the whole-cell configuration is established.
-
Cells are held at a holding potential of -80 mV. KCa3.1 currents are elicited using voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) applied every 10 seconds.
-
A stable baseline current is recorded.
-
The cells are then perfused with an external solution containing a known concentration of this compound (e.g., 1 µM) or a combination of an agonist (e.g., Bradykinin) and this compound.
-
The potentiated current is recorded.
-
To confirm the current is through KCa3.1, a specific blocker like TRAM-34 (1 µM) can be applied at the end of the experiment.
Data Analysis: Current amplitudes are measured at a specific voltage (e.g., 0 mV) and the potentiation is calculated as the ratio of the current in the presence of this compound to the baseline current. EC₅₀ values are determined by fitting concentration-response data to a Hill equation.
Isometric Tension Measurement (Vessel Myography)
This protocol assesses the effect of this compound on endothelium-dependent vasorelaxation.
Objective: To determine if this compound potentiates EDH-type relaxation in coronary arteries.
Procedure:
-
Porcine coronary arteries are dissected and cut into 2-3 mm rings.
-
Rings are mounted in an organ bath or wire myograph chamber containing Krebs solution, gassed with 95% O₂/5% CO₂ at 37°C.
-
A baseline tension is applied, and the rings are allowed to equilibrate. Endothelial integrity is confirmed using an acetylcholine challenge.
-
To study EDH-type relaxation specifically, nitric oxide synthase (NOS) and cyclooxygenase (COX) are inhibited using L-NNA (300 µM) and Indomethacin (10 µM), respectively.
-
Vessels are pre-contracted with an agonist like Serotonin (5-HT) or the thromboxane A2 mimetic U46619 to achieve a stable tone.
-
A cumulative concentration-response curve to an endothelium-dependent vasodilator like Bradykinin (BK) is generated.
-
The vessels are washed and allowed to recover.
-
The rings are then incubated with this compound (1 µM) for a set period.
-
A second cumulative concentration-response curve to BK is generated in the presence of this compound.
-
The potentiation of relaxation is quantified by comparing the EC₅₀ values and maximal relaxation (Eₘₐₓ) of the BK curves in the absence and presence of this compound.
Langendorff-perfused Isolated Heart
This ex vivo protocol evaluates the effect of this compound on coronary vascular resistance.
Objective: To assess the ability of this compound to improve coronary vasodilation in an integrated organ system.
Procedure:
-
A rat heart is isolated and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with warmed, oxygenated Krebs-Henseleit solution at a constant flow rate.
-
Coronary perfusion pressure (CPP) is continuously monitored. An increase in CPP indicates vasoconstriction, while a decrease indicates vasodilation.
-
The coronary vasculature is pre-constricted with U46619 to establish a stable high-pressure tone.
-
The vasodilator effect of a bolus injection of Bradykinin (e.g., 1 nM) is measured as a transient drop in CPP.
-
The heart is then perfused with this compound (1 µM) for approximately 5 minutes.
-
The same bolus of Bradykinin is injected again, and the change in CPP is recorded.
-
The potentiation is determined by comparing the magnitude of the BK-induced drop in CPP before and after this compound administration.
Discussion and Therapeutic Potential
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. Its high selectivity for KCa3.1 over KCa2 channels avoids the confounding effects of activating KCa2 channels, which are prevalent in the central nervous system and heart.
The ability of this compound to potentiate endothelium-dependent, EDH-type relaxation and lower blood pressure in preclinical models highlights its potential for treating cardiovascular diseases associated with endothelial dysfunction, such as hypertension and coronary artery disease. By enhancing the sensitivity of KCa3.1 to endogenous Ca²⁺ signals, this compound could help restore vascular homeostasis in conditions where agonist-stimulated Ca²⁺ signaling is impaired.
However, it is important to note the pharmacokinetic properties and potential for off-target effects. This compound exhibits a long half-life and high brain penetrance. While its selectivity is high, at larger doses (e.g., 100 mg/kg), it can engage KCa2 channels, leading to side effects such as a drastic reduction in heart rate. This underscores the importance of careful dose selection in future therapeutic development.
Conclusion
This compound is a potent and highly selective positive gating modulator of the KCa3.1 channel. It acts by sensitizing the channel to intracellular calcium, thereby enhancing K⁺ efflux and promoting membrane hyperpolarization. Extensive preclinical data have demonstrated its efficacy in potentiating endothelium-dependent vasodilation in vitro, ex vivo, and in vivo. As a valuable research tool, it allows for the specific investigation of KCa3.1 function. Furthermore, its pharmacological profile suggests that KCa3.1 activation via compounds like this compound could be a viable therapeutic strategy for improving endothelial function in cardiovascular diseases. Future research should focus on optimizing its pharmacokinetic properties to maximize therapeutic benefit while minimizing potential off-target effects.
References
- 1. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of SKA-111: A Selective KCa3.1 Channel Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKA-111 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This channel plays a crucial role in regulating membrane potential in various cell types, including endothelial cells, and is a key mediator of endothelium-derived hyperpolarization (EDH), a vital mechanism for vasodilation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound and other KCa3.1 activators for potential therapeutic applications in cardiovascular diseases.
Introduction
Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is a hallmark of many cardiovascular diseases, including hypertension and atherosclerosis. The activation of KCa3.1 channels in endothelial cells leads to membrane hyperpolarization, which in turn promotes vasodilation and improves blood flow.[1] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of KCa3.1 and as a potential therapeutic agent.[2][3] It acts as a positive gating modulator, increasing the channel's sensitivity to intracellular calcium.[2][4] This guide details the key pharmacological attributes of this compound.
Mechanism of Action
This compound is a positive gating modulator of the KCa3.1 channel. The channel is composed of four alpha subunits, and its gating is dependent on intracellular calcium (Ca²⁺) binding to calmodulin (CaM), which is constitutively associated with the channel. This compound is thought to bind to a site at the interface between the CaM N-lobe and the S4-S5 linker of the KCa3.1 channel. This interaction stabilizes the open state of the channel, thereby increasing the K⁺ efflux and causing membrane hyperpolarization. This hyperpolarization of endothelial cells is a key component of EDH, leading to the relaxation of the underlying vascular smooth muscle and consequently, vasodilation.
Signaling Pathway
The signaling pathway initiated by this compound leading to vasodilation is depicted below.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through various in vitro experiments. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on KCa Channels
| Channel | EC50 (nM) | Hill Slope (nH) | Reference |
| KCa3.1 | 111 ± 27 | 1.5 | |
| KCa2.1 | 8100 ± 400 | 4.5 | |
| KCa2.2 | 7700 ± 1900 | 2.3 | |
| KCa2.3 | 13700 ± 6900 | 1.9 |
Table 2: Selectivity of this compound
| Comparison | Selectivity Fold | Reference |
| KCa3.1 vs KCa2.1 | ~73-fold | |
| KCa3.1 vs KCa2.2 | ~70-fold | |
| KCa3.1 vs KCa2.3 | ~123-fold | |
| KCa3.1 vs KV, NaV, CaV channels | 200-400-fold |
Table 3: In Vivo and Ex Vivo Effects of this compound
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Potentiation of Bradykinin-induced KCa currents (~7-fold) | |
| Porcine Coronary Arteries (PCA) | 1 µM | Potentiation of Bradykinin-induced EDH-type relaxation (~2-fold) | |
| Langendorff-perfused Rat Hearts | 1 µM | Potentiation of Bradykinin-induced coronary vasodilation | |
| Normotensive and Hypertensive Wild-type Mice | 30 mg/kg (i.p.) | Lowered blood pressure | |
| Wild-type Mice | 100 mg/kg | Lowered blood pressure and reduced heart rate |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to measure the activity of KCa3.1 channels in response to this compound.
Cell Preparation:
-
COS-7, HEK-293, or L929 cells stably expressing human KCa3.1 are used.
-
Cells are cultured under standard conditions and trypsinized for experiments.
Solutions:
-
External Solution (Ringer's): Composition in mM: 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4, adjusted with NaOH.
-
Internal (Pipette) Solution: Composition in mM: 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.56 CaCl₂ (to yield 1 µM free Ca²⁺), pH 7.2, adjusted with KOH.
Recording:
-
Whole-cell currents are recorded using an EPC-10 amplifier and Patchmaster™ software.
-
A voltage-ramp protocol is applied from -120 mV to +40 mV over 200 ms, with a holding potential of -80 mV. This ramp is applied every 10 seconds.
-
This compound is applied via the external solution at varying concentrations to determine the EC50.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of SKA-111, a Selective KCa3.1 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SKA-111, a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. Understanding the SAR of this compound is crucial for the rational design of new, more effective, and selective KCa3.1 activators for therapeutic applications in cardiovascular and neurological diseases.
Introduction to this compound and KCa3.1
This compound, with the chemical name 5-methylnaphtho[1,2-d]thiazol-2-amine, is a second-generation KCa channel activator that exhibits significant selectivity for KCa3.1 over the closely related KCa2 channels.[1][2] KCa3.1 channels are voltage-independent potassium channels gated by intracellular calcium via calmodulin.[1][3] They play a critical role in regulating membrane potential in various cell types, including endothelial cells, where their activation leads to hyperpolarization and vasodilation.[4] This makes KCa3.1 an attractive therapeutic target for conditions like hypertension. The development of selective activators like this compound is a key advancement, as earlier activators like SKA-31 lacked sufficient selectivity, leading to potential off-target effects mediated by KCa2 channels in the central nervous system and heart.
Mechanism of Action
This compound acts as a positive gating modulator of KCa3.1. It enhances the channel's sensitivity to intracellular calcium, shifting the calcium-concentration response curve to the left. This means that in the presence of this compound, the channel can be activated at lower intracellular calcium concentrations.
The binding site of this compound has been identified at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel. Specifically, it forms van der Waals contacts with residues S181 and L185 in the S45A helix of KCa3.1. Mutagenesis studies have confirmed the importance of these residues for this compound activity.
Signaling Pathway of KCa3.1 Activation by this compound
Structure-Activity Relationship (SAR) Studies
The SAR of the benzothiazole pharmacophore has been extensively studied to optimize potency and selectivity for KCa3.1. These studies led to the identification of this compound as a lead compound.
Core Scaffold Modifications
The naphthothiazole core of this compound is crucial for its activity. Isosteric replacement of the thiazole ring with an oxazole ring, as seen in SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine), maintains high potency for KCa3.1 but with slightly reduced selectivity over KCa2.3 compared to this compound.
Substitutions on the Naphthyl Ring
The position and nature of substituents on the naphthyl ring significantly impact activity and selectivity.
-
5-Position: The methyl group at the 5-position of this compound is important for its high potency. Replacing the methyl group with longer alkyl chains (ethyl, propyl, isopropyl) or other functional groups (sulfonyl, nitro, dimethylamino, diethylamino) has been explored to further probe the binding pocket.
The following table summarizes the activity of this compound and related compounds on KCa3.1 and KCa2.3 channels.
| Compound | Structure | KCa3.1 EC50 (nM) | KCa2.3 EC50 (µM) | Selectivity (KCa2.3/KCa3.1) |
| This compound | 5-methylnaphtho[1,2-d]thiazol-2-amine | 111 ± 27 | 13.7 ± 6.9 | ~123-fold |
| SKA-121 | 5-methylnaphtho[2,1-d]oxazol-2-amine | 109 ± 14 | 4.4 ± 1.6 | ~41-fold |
| SKA-31 | Naphtho[1,2-d]thiazol-2-ylamine | 260 | 2.9 (for KCa2.1/2.2) | ~11-fold |
Mutagenesis Studies of the this compound Binding Site
Site-directed mutagenesis of the KCa3.1 channel has been instrumental in elucidating the binding site of this compound and understanding the molecular basis of its selectivity.
The following table presents the effect of mutations in the S45A helix of KCa3.1 on the potency of this compound.
| KCa3.1 Mutant | This compound EC50 (µM) | Fold Shift vs. WT |
| Wild-Type (WT) | 0.146 (99-193 nM CI) | - |
| S181A | 1.012 (0.780-1.244 CI) | ~7-fold increase |
| A184F | 1.326 (1.205-1.447 CI) | ~9-fold increase |
| L185A | 0.993 (0.903-1.083 CI) | ~7-fold increase |
| S181A-L185A | 2.654 (2.619-2.624 CI) | ~18-fold increase |
These data clearly indicate that residues S181 and L185 are critical for the high-affinity interaction of this compound with the KCa3.1 channel.
Logical Flow of SAR Deduction
Experimental Protocols
The primary method for characterizing the activity of this compound and its analogs is electrophysiology, specifically the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on KCa3.1 channel currents in a controlled in vitro system.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human KCa3.1 channel are commonly used.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve a desired free Ca²⁺ concentration (e.g., 250 nM), pH 7.2 with KOH.
Procedure:
-
HEK-293 cells expressing KCa3.1 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential (e.g., -80 mV), and voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) are applied to elicit KCa3.1 currents.
-
A stable baseline current is recorded.
-
This compound or its analogs are applied to the external solution at various concentrations.
-
The effect of the compound on the KCa3.1 current is recorded.
-
Concentration-response curves are generated by plotting the increase in current against the compound concentration, and EC50 values are determined by fitting the data with the Hill equation.
Experimental Workflow for Patch-Clamp Assay
In Vivo Activity
This compound has demonstrated efficacy in vivo. In blood pressure telemetry experiments, this compound administered intraperitoneally (e.g., 30-100 mg/kg) significantly lowered mean arterial blood pressure in both normotensive and hypertensive wild-type mice. However, at higher doses, it also caused a reduction in heart rate, which is likely due to off-target activation of KCa2 channels, as this compound has a long half-life and is brain penetrant.
Conclusion
The SAR of this compound is well-defined, with the 5-methylnaphtho[1,2-d]thiazol-2-amine core being a privileged scaffold for potent and selective activation of KCa3.1 channels. The key interactions with residues S181 and L185 in the S4-S5 linker provide a molecular basis for its activity and a roadmap for the design of future analogs with improved properties. The detailed experimental protocols, particularly whole-cell patch-clamp, are essential for the continued exploration of KCa3.1 modulators. This in-depth understanding of the SAR of this compound will undoubtedly facilitate the development of novel therapeutics targeting KCa3.1 for a range of human diseases.
References
- 1. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Effects of SKA-111 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1).[1][2] This channel is a key regulator of endothelial cell membrane potential and plays a crucial role in endothelium-dependent vasodilation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro effects of this compound on endothelial cells, focusing on its electrophysiological properties, impact on vascular relaxation, and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting endothelial KCa3.1 channels.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on endothelial cells as reported in the scientific literature.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (KCa3.1) | 111 ± 27 nM | HEK293 cells expressing human KCa3.1 | |
| EC₅₀ (KCa2.3) | 13.7 ± 6.9 µM | HEK293 cells expressing human KCa2.3 | |
| Selectivity | ~123-fold for KCa3.1 over KCa2.3 |
Table 2: Electrophysiological and Functional Effects of this compound on Endothelial Cells
| Effect | Concentration | Fold Change/Observation | Cell Type | Reference |
| Potentiation of KCa3.1 current | 1 µM | ≈ 7-fold increase in bradykinin-evoked current | Porcine Coronary Artery Endothelial Cells (PCAEC) | |
| Membrane Hyperpolarization | 1 µM | Augments bradykinin-induced hyperpolarization | Porcine Coronary Artery Endothelial Cells (PCAEC) | |
| Enhancement of EDH-type Relaxation | 1 µM | ≈ 2-fold potentiation of bradykinin-induced relaxation | Porcine Coronary Arteries |
Effects on Endothelial Cell Proliferation and Migration
The KCa3.1 channel is known to be involved in the regulation of endothelial cell proliferation and migration. Studies have shown that blockade of KCa3.1 channels can inhibit these processes, suggesting a permissive role for the channel in angiogenesis. However, a thorough review of the available scientific literature did not yield specific quantitative data on the effects of the KCa3.1 activator, this compound, on endothelial cell proliferation or migration. Further experimental investigation is required to fully characterize the impact of this compound on these crucial endothelial functions.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on KCa3.1 currents in isolated endothelial cells.
Cell Preparation:
-
Isolate endothelial cells from porcine coronary arteries (or other relevant vascular beds) using enzymatic digestion (e.g., collagenase).
-
Maintain isolated cells in a physiological salt solution at room temperature for use within a few hours.
Recording Conditions:
-
Pipette Solution (intracellular): Composed of (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and CaCl₂ to achieve a calculated free Ca²⁺ concentration of ~1 µM to pre-activate KCa channels. Adjust pH to 7.2 with KOH.
-
Bath Solution (extracellular): Composed of (in mM): 140 NaCl, 5 KCl, 1 MgSO₄, 1 CaCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Recording Mode: Whole-cell voltage-clamp configuration.
-
Voltage Protocol: Hold the cell at a potential of -80 mV and apply voltage ramps or steps to elicit currents.
Experimental Procedure:
-
Establish a whole-cell recording from a single endothelial cell.
-
Record baseline KCa currents in the presence of the vehicle (e.g., DMSO).
-
Perfuse the bath with a solution containing the desired concentration of this compound.
-
Record the potentiated KCa currents.
-
To confirm the involvement of KCa3.1, apply a specific blocker like TRAM-34 and observe the inhibition of the this compound-potentiated current.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well plates
-
Endothelial cell culture medium
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest endothelial cells and resuspend them in culture medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells onto the polymerized matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. Parameters to measure include total tube length, number of nodes, and number of meshes.
Signaling Pathways and Visualizations
Signaling Pathway of this compound in Endothelial Cells
This compound, as a positive gating modulator, enhances the sensitivity of the KCa3.1 channel to intracellular calcium. In endothelial cells, agonists like bradykinin or acetylcholine bind to their respective G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. The resulting increase in intracellular calcium, in conjunction with calmodulin (CaM), activates KCa3.1 channels. This compound potentiates this activation, leading to a greater efflux of potassium ions and subsequent membrane hyperpolarization. This hyperpolarization increases the driving force for calcium entry, further amplifying calcium-dependent signaling, and also leads to the hyperpolarization of adjacent smooth muscle cells via myoendothelial gap junctions, resulting in vasodilation (Endothelium-Derived Hyperpolarization or EDH). The enhanced calcium influx can also stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), another potent vasodilator.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow
The following diagram illustrates a typical in vitro workflow for the characterization of a KCa3.1 activator like this compound.
Caption: A typical experimental workflow for in vitro characterization.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the KCa3.1 channel in endothelial cell biology. Its high potency and selectivity make it a suitable candidate for studies aiming to understand the contribution of KCa3.1 to vascular tone and endothelial health. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of activating endothelial KCa3.1 channels. Future research should focus on determining the precise effects of this compound on endothelial cell proliferation, migration, and angiogenesis to provide a more complete picture of its in vitro profile.
References
- 1. The intermediate-conductance Ca2+ -activated K+ channel (KCa3.1) in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SKA-111 in Endothelium-Derived Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelium-derived hyperpolarization (EDH) is a crucial mechanism regulating vascular tone and blood flow, acting in concert with nitric oxide (NO) and prostacyclin. A key component of the EDH pathway involves the activation of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). SKA-111 has emerged as a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in potentiating EDH-mediated vasorelaxation, and the experimental methodologies used to characterize its effects. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.
Introduction to this compound and Endothelial KCa Channels
Endothelial dysfunction, characterized by impaired vasodilation, is a hallmark of many cardiovascular diseases. The endothelium releases several vasoactive substances, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factors (EDHFs), which cause hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation.[1][2] The hyperpolarization is primarily mediated by the opening of calcium-activated potassium channels (KCa) on the endothelial cell membrane.[1][2][3]
There are two main types of KCa channels involved in EDH: the small-conductance (KCa2.x, also known as SK channels) and the intermediate-conductance (KCa3.1, also known as IKCa1) channels. Agonists like bradykinin and acetylcholine trigger an increase in intracellular calcium in endothelial cells, which in turn activates these KCa channels. The resulting efflux of potassium ions leads to hyperpolarization of the endothelial cell, which is then transmitted to the adjacent smooth muscle cells, causing vasorelaxation.
This compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a second-generation KCa channel activator developed to exhibit high selectivity for KCa3.1 channels over KCa2.x channels. This selectivity is advantageous as the activation of KCa2 channels in cardiac and neuronal tissues has been associated with side effects such as bradycardia and sedation. This compound acts as a positive gating modulator, meaning it increases the sensitivity of the KCa3.1 channel to intracellular calcium, thereby enhancing its activity at physiological calcium concentrations.
Quantitative Data: Potency and Selectivity of this compound
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various studies.
Table 1: Potency of this compound on KCa3.1 Channels
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 111 ± 27 nM | - | |
| EC50 | 146 nM (95% CI: 99–193 nM) | Whole-cell patch clamp |
Table 2: Selectivity of this compound for KCa3.1 over KCa2.3 Channels
| Parameter | Value | Channel Type | Reference |
| Selectivity Ratio | 123-fold | KCa3.1 vs. KCa2.3 | |
| EC50 for KCa2.3 | 13.7 ± 6.9 µM | KCa2.3 |
Table 3: Effects of this compound on Endothelial Cell Hyperpolarization and Vascular Relaxation
| Experimental Model | Concentration of this compound | Observed Effect | Reference |
| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Potentiated bradykinin-induced KCa currents ~7-fold | |
| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Augmented bradykinin-induced hyperpolarization | |
| Large and Small-Calibre Porcine Coronary Arteries (PCA) | 1 µM | Potentiated EDH-type relaxation to bradykinin by ~2-fold | |
| Langendorff-perfused Rat Hearts | 1 µM | Potentiated bradykinin-induced reduction in coronary perfusion pressure | |
| Normotensive and Hypertensive Wild-Type Mice | 30 mg/kg (i.p.) | Lowered blood pressure |
Signaling Pathway of this compound in Endothelium-Derived Hyperpolarization
This compound enhances EDH-mediated vasorelaxation by directly modulating the activity of KCa3.1 channels in the endothelial cell membrane. The signaling cascade is as follows:
-
Agonist Stimulation: Vasoactive agonists such as bradykinin bind to their G-protein coupled receptors on the endothelial cell surface.
-
Increased Intracellular Calcium: This binding triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), primarily through the release of calcium from the endoplasmic reticulum and influx from the extracellular space.
-
This compound Action: this compound, as a positive gating modulator, binds to the KCa3.1 channel. This binding is thought to occur at the interface between the calmodulin N-lobe and the S4-S5 linker of the channel protein.
-
Enhanced KCa3.1 Activity: The binding of this compound increases the open probability of the KCa3.1 channel at a given intracellular calcium concentration.
-
Potassium Efflux and Hyperpolarization: The enhanced activation of KCa3.1 channels leads to a greater efflux of potassium ions (K+) from the endothelial cell, resulting in membrane hyperpolarization.
-
Propagation to Smooth Muscle: This hyperpolarization is conducted to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions.
-
Vasorelaxation: The hyperpolarization of the smooth muscle cells closes voltage-gated calcium channels, reducing calcium influx and leading to vasorelaxation.
Caption: Signaling pathway of this compound in promoting EDH-mediated vasorelaxation.
Experimental Protocols
The following sections detail the common experimental methodologies used to characterize the effects of this compound on EDH.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents in isolated endothelial cells.
-
Cell Preparation: Porcine coronary artery endothelial cells (PCAEC) are isolated and cultured.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a known concentration of free Ca2+ to activate KCa channels, and the external solution mimics physiological conditions.
-
Protocol: Cells are held at a specific membrane potential, and voltage ramps are applied to elicit currents. Bradykinin is applied to stimulate endogenous KCa channel activity. This compound is then added to the bath to assess its effect on the bradykinin-induced currents. The KCa3.1-specific blocker TRAM-34 can be used to confirm the involvement of this channel.
Membrane Potential Measurements
This method directly measures the changes in the membrane potential of endothelial cells in response to various stimuli.
-
Cell Preparation: Similar to patch-clamp experiments, isolated endothelial cells are used.
-
Recording: Membrane potential is measured using sharp microelectrodes or fluorescent dyes sensitive to membrane potential.
-
Protocol: The resting membrane potential is recorded. Bradykinin is applied to induce hyperpolarization. This compound is then co-applied with bradykinin to determine its potentiating effect on the hyperpolarization response.
Isometric Tension Measurements in Isolated Arteries
This ex vivo technique assesses the effect of this compound on the contractility of intact blood vessel segments.
-
Tissue Preparation: Porcine coronary arteries (both large and small calibre) are dissected and mounted in an organ bath filled with physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Protocol: The arterial rings are pre-contracted with a vasoconstrictor (e.g., U46619). To study EDH-type relaxation specifically, inhibitors of nitric oxide synthase (L-NNA or L-NAME) and cyclooxygenase (indomethacin) are added. A cumulative concentration-response curve to bradykinin is then generated in the absence and presence of this compound to evaluate its effect on vasorelaxation.
Langendorff-Perfused Heart Model
This model allows for the study of coronary vascular resistance in an isolated, beating heart.
-
Preparation: A rat heart is isolated and perfused via the aorta with a physiological salt solution in a retrograde manner (Langendorff setup).
-
Measurement: Coronary perfusion pressure (CPP) is continuously monitored. A decrease in CPP at a constant flow rate indicates vasodilation.
-
Protocol: The coronary vasculature is pre-constricted with a vasoconstrictor. Bradykinin is infused to induce vasodilation. This compound is then co-infused with bradykinin to assess its ability to potentiate the bradykinin-induced decrease in CPP.
References
- 1. Endothelium-derived hyperpolarizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-derived hyperpolarizing factor activates Ca2+-activated K+ channels in porcine coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The KCa3.1 Activator SKA-111: A Technical Guide to its Impact on Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This channel is predominantly expressed in the vascular endothelium and plays a crucial role in regulating vascular tone and endothelial function. Alterations in KCa3.1 function are associated with various cardiovascular diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in various cardiovascular disease models, and detailed experimental protocols for its investigation.
Mechanism of Action: KCa3.1 Activation and Vasodilation
This compound exerts its primary cardiovascular effects by activating KCa3.1 channels in endothelial cells. This activation leads to a cascade of events culminating in vasodilation and a reduction in blood pressure.
The binding of vasodilatory agonists, such as bradykinin, to their receptors on endothelial cells triggers an increase in intracellular calcium concentration ([Ca2+]i).[1][2] This rise in [Ca2+]i, in conjunction with calmodulin, activates KCa3.1 channels. This compound acts as a positive gating modulator, sensitizing the KCa3.1 channel to [Ca2+]i and promoting its opening. The subsequent efflux of potassium ions (K+) from the endothelial cell leads to hyperpolarization of the cell membrane. This endothelial hyperpolarization is a key component of the endothelium-derived hyperpolarizing factor (EDHF) response.
The hyperpolarization is then transmitted to the underlying vascular smooth muscle cells (VSMCs) through myoendothelial gap junctions.[3][4] This electrical signal closes voltage-dependent calcium channels in the VSMCs, reducing calcium influx and leading to smooth muscle relaxation and vasodilation.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in various experimental models.
| Parameter | Value | Species/Model | Reference |
| EC50 for KCa3.1 | 111 ± 27 nM | - | |
| EC50 for KCa2.3 | 13.7 ± 6.9 µM | - | |
| Selectivity (KCa2.3/KCa3.1) | ~123-fold | - |
Table 1: In Vitro Selectivity of this compound
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Porcine Coronary Artery Endothelial Cells (Patch-Clamp) | 1 µM | ~7-fold potentiation of Bradykinin-evoked KCa currents | |
| Large and Small-Caliber Porcine Coronary Arteries (Isometric Tension) | 1 µM | ~2-fold potentiation of Bradykinin-induced relaxation | |
| Langendorff-Perfused Rat Heart | 1 µM | Potentiation of Bradykinin (1 nM)-induced reduction in coronary perfusion pressure | |
| Normotensive and Hypertensive Wild-Type Mice (In Vivo) | 30 mg/kg (i.p.) | Lowered blood pressure | |
| Normotensive and Hypertensive Wild-Type Mice (In Vivo) | 100 mg/kg (i.p.) | Lowered blood pressure and reduced heart rate | |
| Connexin40-deficient Hypertensive Mice (In Vivo) | 30 and 100 mg/kg (i.p.) | Decreased arterial pressure by ~32 mmHg | |
| Spontaneously Hypertensive Rat (SHR) (In Vivo) | - | Potent hypotensive agent |
Table 2: Efficacy of this compound in Various Cardiovascular Models
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology on Porcine Coronary Artery Endothelial Cells
Objective: To measure the effect of this compound on KCa3.1 channel currents in isolated endothelial cells.
Methodology:
-
Cell Isolation: Isolate endothelial cells from fresh porcine coronary arteries.
-
Pipette Solution: Prepare a standard K+ pipette solution containing (in mM): 60 potassium aspartate, 65 KCl, 1 KH2PO4, 5 ethylenediaminetetraacetic acid, 3 K2ATP, and 5 HEPES; adjust pH to 7.4 with KOH. For experiments investigating Ca2+-activated currents, pipette solutions with defined free Ca2+ concentrations (e.g., 100 nM or 1 µM) are used.
-
Extracellular Solution: Use a Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing (in mM): 140 NaCl, 3.6 KCl, 0.5 NaH2PO4, 0.5 MgSO4, 1.5 CaCl2, 2 NaHCO3, and 10 HEPES; adjust pH to 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single endothelial cell.
-
Record baseline K+ currents.
-
Apply bradykinin to evoke KCa currents.
-
Co-apply this compound (e.g., 1 µM) with bradykinin to observe potentiation of the current.
-
The KCa3.1 blocker TRAM-34 can be used to confirm the specificity of the recorded current.
-
Isometric Tension Measurements in Porcine Coronary Arteries
Objective: To assess the effect of this compound on the relaxation of coronary artery rings.
Methodology:
-
Preparation: Isolate rings from large and small-caliber porcine coronary arteries.
-
Mounting: Mount the arterial rings in an organ bath filled with physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-contraction: Pre-contract the arterial rings with a vasoconstrictor such as 5-hydroxytryptamine (5-HT) (e.g., 1 µM).
-
Inhibition of NO and Prostaglandins: To study the EDHF response specifically, incubate the rings with L-NNA (e.g., 300 µM) and indomethacin (INDO) (e.g., 10 µM) to block nitric oxide synthase and cyclooxygenase, respectively.
-
Experiment:
-
Generate a cumulative concentration-response curve for the relaxing effect of bradykinin.
-
In a separate set of experiments, pre-incubate the rings with this compound (e.g., 1 µM) before generating the bradykinin concentration-response curve to assess potentiation.
-
Record changes in isometric tension using a force transducer.
-
Langendorff-Perfused Rat Heart
Objective: To evaluate the effect of this compound on coronary vasodilation in an isolated heart model.
Methodology:
-
Heart Isolation: Anesthetize a Sprague-Dawley rat and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.
-
Perfusion Buffer: Perfuse the heart with Krebs-Henseleit buffer containing (in mmol/L): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 1.8 CaCl2, and 11.1 glucose, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Experiment:
-
Induce vasoconstriction with an agent like U46619.
-
Infuse bradykinin (e.g., 1 nM) to induce vasodilation and measure the decrease in coronary perfusion pressure (CPP).
-
Co-infuse this compound (e.g., 1 µM) with bradykinin to determine its effect on the bradykinin-induced drop in CPP.
-
Monitor CPP continuously.
-
In Vivo Blood Pressure Measurement in Mice
Objective: To determine the effect of this compound on blood pressure in conscious, freely moving mice.
Methodology:
-
Animal Models: Use both normotensive (e.g., C57BL/6J) and hypertensive mouse models (e.g., connexin40-deficient mice).
-
Telemetry Implantation:
-
Surgically implant a radiotelemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the carotid artery and advanced to the aortic arch.
-
Allow the mice to recover for at least one week post-surgery.
-
-
Data Acquisition:
-
House the mice individually in cages placed on receiver platforms.
-
Record baseline blood pressure and heart rate continuously.
-
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 30 mg/kg or 100 mg/kg).
-
Data Analysis: Analyze the changes in blood pressure and heart rate following this compound administration compared to baseline and vehicle-treated controls.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the KCa3.1 channel in cardiovascular physiology and pathophysiology. Its high selectivity and demonstrated efficacy in various preclinical models of cardiovascular disease highlight its potential as a lead compound for the development of novel antihypertensive and endothelial-protective therapies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic utility of this compound and other KCa3.1 activators.
References
- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-dependent hyperpolarization of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SKA-111 in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKA-111, a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in patch-clamp electrophysiology studies. The following protocols and data are intended to facilitate research into the physiological roles of KCa3.1 channels and the therapeutic potential of their activators in areas such as cardiovascular disease.
Introduction
This compound is a potent and selective activator of KCa3.1 potassium channels, also known as IKCa or KCNN4 channels.[1][2] These channels are voltage-independent and are gated by intracellular calcium through a calmodulin-dependent mechanism.[1] Activation of KCa3.1 channels leads to membrane hyperpolarization, which plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.[1][3] this compound acts as a positive gating modulator, enhancing the channel's sensitivity to intracellular calcium. Its high selectivity for KCa3.1 over KCa2 channels minimizes off-target effects, making it a valuable tool for studying KCa3.1 function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published literature.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Channel Type | Species/Cell Line | Reference |
| EC50 | 111 ± 27 nM | KCa3.1 | Not Specified | |
| EC50 | 111 nM | KCa3.1 | Not Specified | |
| Selectivity vs. KCa2.3 | ~123-fold | KCa3.1 | Not Specified |
Table 2: Electrophysiological Effects of this compound
| Experimental Condition | Observed Effect | Cell Type | Reference |
| 1 µM this compound | ~7-fold potentiation of Bradykinin-evoked KCa currents | Porcine Coronary Artery Endothelial Cells | |
| 1 µM this compound | Augmentation of Bradykinin-induced membrane hyperpolarization | Porcine Coronary Artery Endothelial Cells | |
| Application of this compound | Elicited KCa3.1 currents and hyperpolarization | Porcine Coronary Artery Endothelial Cells |
Signaling Pathway and Mechanism of Action
This compound enhances the activity of pre-existing KCa3.1 channels. The activation of these channels is initiated by an increase in intracellular calcium ([Ca²⁺]i), often triggered by agonists such as bradykinin binding to its receptor. The elevated [Ca²⁺]i leads to the activation of calmodulin (CaM), which then binds to the C-terminus of the KCa3.1 channel, causing a conformational change that opens the channel pore. This compound facilitates this process, likely by stabilizing the open state of the channel or increasing its affinity for Ca²⁺/CaM. The resulting efflux of potassium ions (K⁺) from the cell leads to hyperpolarization of the cell membrane.
References
Application Notes and Protocols for SKA-111 Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa or KCNN4).[1] In endothelial cells, the activation of KCa3.1 channels plays a crucial role in regulating vascular tone through membrane hyperpolarization, which contributes to endothelium-dependent vasodilation.[2] this compound has demonstrated significant selectivity for KCa3.1 over other potassium channels, such as the small-conductance calcium-activated potassium (KCa2.x) channels, making it a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1.[1][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 5-methylnaphtho[1,2-d]thiazol-2-amine | [1] |
| Molecular Formula | C₁₂H₁₀N₂S | MedChemExpress |
| Molecular Weight | 214.29 g/mol | MedChemExpress |
| EC₅₀ for human KCa3.1 | 111 ± 27 nM | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | MedChemExpress |
| Recommended Stock Concentration | 10 mM in dry DMSO | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/dry Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
General Laboratory Safety
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult your institution's safety protocols and the supplier's documentation for any additional handling and disposal requirements.
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.143 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 214.29 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 214.29 g/mol x 0.001 L = 0.0021429 g = 2.143 mg
-
-
-
Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protect the stock solution from light.
-
Protocol for Preparing Working Solutions
For most in vitro assays, the DMSO concentration in the final working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock to 999 µL of assay buffer.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is consistent across all experimental conditions, including the vehicle control.
Visualizations
Caption: Workflow for the preparation and use of this compound stock solutions.
Caption: Simplified signaling pathway of this compound-mediated KCa3.1 activation.
References
Optimal Concentration of SKA-111 for Vasodilation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] These channels are critical in the vascular endothelium for mediating endothelium-derived hyperpolarization (EDH), a key mechanism contributing to vasodilation and the regulation of vascular tone.[3][4][5] Altered function of KCa3.1 channels is associated with various cardiovascular diseases, making them a promising therapeutic target. This compound enhances the activity of KCa3.1 channels, leading to membrane hyperpolarization and subsequent relaxation of vascular smooth muscle. This document provides detailed application notes and protocols for utilizing this compound in vasodilation experiments, focusing on the optimal concentrations and experimental setups.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies. This information is crucial for designing and interpreting vasodilation experiments.
| Parameter | Value | Species/Model | Comments | Reference |
| EC₅₀ for KCa3.1 | 111 ± 27 nM | Human | Determined in whole-cell patch-clamp experiments. | |
| Selectivity | 123-fold selective for KCa3.1 over KCa2.3 | Human | This compound is highly selective, minimizing off-target effects on related KCa2.x channels at appropriate concentrations. | |
| In Vitro Vasodilation | 1 µM | Porcine Coronary Arteries (PCA) | Potentiated bradykinin-induced endothelium-dependent relaxation approximately 2-fold. Did not induce vasorelaxation on its own at concentrations ≤1 µM. | |
| Ex Vivo Vasodilation | 1 µM | Langendorff-perfused Rat Hearts | Significantly potentiated the decrease in coronary perfusion pressure induced by 1 nM bradykinin. | |
| In Vivo Hypotensive Effect | 30 mg/kg (i.p.) | Mice (normotensive and hypertensive) | Lowered blood pressure. |
Signaling Pathway of this compound-Mediated Vasodilation
This compound acts as a positive modulator of KCa3.1 channels located on endothelial cells. The activation of these channels by an increase in intracellular calcium, often initiated by vasodilatory agonists like bradykinin, is enhanced by this compound. This leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells, leading to their relaxation and a subsequent vasodilation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKA-31, an activator of endothelial Ca2+-activated K+ channels evokes robust vasodilation in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SKA-111 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SKA-111, a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in mouse models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the physiological effects of this compound.
Introduction
This compound is a potent and selective positive gating modulator of the KCa3.1 potassium channel, with an EC50 of 111 nM.[1][2] KCa3.1 channels are expressed in various cell types, including the vascular endothelium, and their activation leads to membrane hyperpolarization.[3] In the vasculature, this hyperpolarization is a key component of the endothelium-derived hyperpolarization (EDH) response, contributing to vasodilation and the regulation of blood pressure.[3] this compound has been investigated for its potential cardiovascular effects, particularly its ability to lower blood pressure.
Pharmacological Profile of this compound
This compound acts as a positive gating modulator of KCa3.1 channels, which means it increases the channel's open probability at a given intracellular calcium concentration. This leads to an efflux of potassium ions from the cell, causing hyperpolarization. In endothelial cells, this hyperpolarization is transmitted to the underlying smooth muscle cells, resulting in vasodilation and a decrease in blood pressure. This compound exhibits a 123-fold selectivity for KCa3.1 over KCa2.3 channels. However, at higher concentrations, off-target effects on KCa2 channels have been observed, which can lead to side effects such as bradycardia (reduced heart rate).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and the related compound SKA-31.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EC50 for KCa3.1 Activation | 111 ± 27 nM | |
| Selectivity for KCa3.1 over KCa2.3 | 123-fold |
Table 2: Reported In Vivo Effects of this compound and SKA-31 in Mice (30 mg/kg i.p.)
| Compound | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Mouse Strain | Reference |
| This compound | Lowers blood pressure in normotensive and hypertensive mice. | Not specified at this dose in this study. | Wild-type | |
| This compound | No significant change. | Moderately reduced at 2 hours post-injection. | Wild-type | |
| SKA-31 | Decreased by ~32 mmHg in normotensive and hypertensive mice. | Not specified at this dose. | Wild-type and Connexin40-deficient |
Note: There are conflicting reports regarding the effect of 30 mg/kg i.p. This compound on blood pressure in mice. Researchers should be aware of this discrepancy when designing their studies.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
Materials:
-
This compound powder
-
Vehicle (e.g., sterile peanut oil, or a solution of 3% DMSO + 97% peanut oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the weight of the mice to be treated, calculate the total amount of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of the chosen vehicle to the microcentrifuge tube to achieve the desired final concentration for injection. The injection volume for intraperitoneal (i.p.) administration in mice is typically 5-10 µL/g of body weight.
-
Dissolve this compound: Securely cap the tube and vortex vigorously until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Prepare for injection: Draw the this compound solution into a sterile syringe fitted with a sterile needle. Ensure there are no air bubbles.
-
Administration: Administer the this compound solution to the mouse via intraperitoneal (i.p.) injection. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
Protocol 2: Blood Pressure Measurement in Mice Following this compound Administration
Method 1: Tail-Cuff Plethysmography (Non-invasive)
This method is suitable for repeated measurements in conscious mice.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA system)
-
Animal restrainer
-
Warming platform
Procedure:
-
Acclimation: Acclimate the mice to the restraint and the procedure for several days before the actual experiment to minimize stress-induced fluctuations in blood pressure.
-
Animal preparation: Place the mouse in the restrainer on a warming platform to promote blood flow to the tail.
-
Cuff placement: Place the occlusion and volume-pressure recording cuffs on the base of the mouse's tail according to the manufacturer's instructions.
-
Baseline measurement: Obtain stable baseline blood pressure and heart rate readings before administering this compound.
-
This compound administration: Inject the prepared this compound solution as described in Protocol 1.
-
Post-injection measurements: Measure blood pressure and heart rate at predetermined time points after injection to assess the effect of the compound.
Method 2: Radiotelemetry (Invasive)
This method allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving mice and is considered the gold standard.
Materials:
-
Implantable telemetry transmitter
-
Surgical tools for implantation
-
Receiver and data acquisition system
Procedure:
-
Transmitter implantation: Surgically implant the telemetry transmitter according to the manufacturer's protocol. This typically involves placing the catheter in the carotid or femoral artery. Allow the animal to recover fully from the surgery (typically 1-2 weeks).
-
Baseline recording: Record baseline blood pressure and heart rate data for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
This compound administration: Administer the prepared this compound solution as described in Protocol 1.
-
Continuous monitoring: Continuously record blood pressure and heart rate after administration to capture the full time-course of the drug's effect.
Visualizations
Signaling Pathway of this compound in Vascular Endothelium
Caption: Signaling pathway of this compound leading to vasodilation.
General Experimental Workflow for In Vivo this compound Studies
Caption: General workflow for in vivo this compound administration and monitoring.
References
Application of SKA-111 in Porcine Coronary Artery Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective positive-gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] This channel is predominantly expressed in the vascular endothelium and plays a crucial role in regulating vascular tone.[1][3] In porcine coronary arteries, this compound has been demonstrated to enhance endothelium-dependent vasodilation, particularly the component attributed to endothelium-derived hyperpolarization (EDH). Its high selectivity for KCa3.1 over KCa2 channels minimizes potential off-target effects, such as bradycardia, which can be associated with less selective KCa channel activators. These characteristics make this compound a valuable pharmacological tool for investigating coronary artery physiology and a potential therapeutic agent for cardiovascular diseases associated with endothelial dysfunction.
Mechanism of Action
This compound acts as a positive gating modulator of KCa3.1 channels. It increases the sensitivity of the channel to intracellular calcium, leading to channel opening at lower calcium concentrations. This results in an efflux of potassium ions from the endothelial cells, causing hyperpolarization of the cell membrane. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. This compound potentiates the effects of endothelium-dependent vasodilators like bradykinin (BK), which act by increasing intracellular calcium in endothelial cells.
Data Summary
The following tables summarize the quantitative data on the effects of this compound in porcine coronary artery studies.
Table 1: Electrophysiological Effects of this compound on Porcine Coronary Artery Endothelial Cells (PCAEC)
| Parameter | Condition | Value | Reference |
| KCa Current Potentiation | 1 µM this compound on Bradykinin-evoked currents | ≈ 7-fold increase | |
| Membrane Hyperpolarization | 1 µM this compound on Bradykinin-induced hyperpolarization | Augmentation of hyperpolarization |
Table 2: Vasodilatory Effects of this compound on Porcine Coronary Arteries (PCA)
| Parameter | Artery Size | Condition | Value | Reference |
| Potentiation of Endothelium-Dependent Relaxation | Large- and small-calibre | 1 µM this compound on Bradykinin-induced relaxation | ≈ 2-fold potentiation | |
| Effect on U46619-induced Contractions | Small-calibre | 1 µM this compound alone | No significant change | |
| EC50 of Bradykinin-induced EDH-type Relaxation | Large PCA | Control (DMSO) | Not specified | |
| EC50 of Bradykinin-induced EDH-type Relaxation | Large PCA | 1 µM this compound | Leftward shift of the concentration-response curve |
Experimental Protocols
Protocol 1: Isolation of Porcine Coronary Artery Endothelial Cells (PCAEC)
Materials:
-
Fresh porcine hearts obtained from a local abattoir
-
Ice-cold Krebs solution (in mM: 118 NaCl, 3.4 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose)
-
Enzyme solution for smooth muscle cell isolation (for comparison or co-culture): Collagenase type I (1.5 mg/mL) in nominally Ca2+-free solution (in mM: 120 NaCl, 6 KCl, 1.2 MgCl2, 10 glucose, 10 HEPES, pH 7.3)
-
Collagenase solution for endothelial cell isolation (specific concentration to be optimized)
-
Cell culture medium
Procedure:
-
Transport porcine hearts to the laboratory in ice-cold Krebs solution.
-
Dissect the left anterior descending coronary arteries from the surrounding tissue in ice-cold Krebs solution.
-
For isolation of smooth muscle cells (if required), cut small segments (2-3 mm) of the coronary arteries and incubate them in the enzyme solution at 37°C for 10-15 minutes.
-
For isolation of endothelial cells, fill the lumen of the artery with a collagenase solution and incubate for a specified time to detach the endothelial cells.
-
Collect the detached endothelial cells by flushing the lumen with culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in fresh culture medium and plate them on suitable culture dishes.
-
Confirm the purity of the endothelial cell culture using appropriate markers.
Protocol 2: Whole-Cell Patch-Clamp Recordings on PCAEC
Materials:
-
Isolated PCAEC (from Protocol 1)
-
Bath solution (in mM): 120 NaCl, 4.2 KCl, 1.2 KH2PO4, 0.5 MgSO4, 3 NaHCO3, 1.8 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Pipette solution (in mM): 110 potassium gluconate, 30 KCl, 5 HEPES, 0.5 MgCl2, 5 Na2ATP, 1 GTP, 0.1 EGTA, pH 7.2.
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Bradykinin
-
This compound
-
TRAM-34 (KCa3.1 blocker)
Procedure:
-
Plate the isolated PCAEC on glass coverslips suitable for microscopy and patch-clamping.
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the bath solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a single endothelial cell with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline K+ currents.
-
Apply bradykinin to the bath to evoke KCa currents.
-
Co-apply this compound (e.g., 1 µM) with bradykinin to observe the potentiation of the KCa currents.
-
To confirm the involvement of KCa3.1, apply the specific blocker TRAM-34 and observe the inhibition of the this compound-potentiated current.
-
For membrane potential measurements, use the current-clamp mode and record the resting membrane potential and changes in response to bradykinin and this compound.
Protocol 3: Isometric Tension Measurements in Porcine Coronary Artery Rings
Materials:
-
Isolated porcine coronary arteries
-
Krebs solution
-
Wire myograph system
-
U46619 (thromboxane A2 mimetic for pre-constriction)
-
Bradykinin
-
This compound
-
L-NNA (NOS inhibitor)
-
Indomethacin (COX inhibitor)
-
TRAM-34 (KCa3.1 blocker)
-
UCL-1684 (KCa2 channel blocker)
Procedure:
-
Dissect porcine coronary arteries and cut them into rings of approximately 2-3 mm in length.
-
Mount the arterial rings in a wire myograph containing Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Normalize the rings to a predetermined resting tension and allow them to equilibrate for at least 60 minutes.
-
Assess the viability of the endothelium by testing the relaxation response to a vasodilator such as acetylcholine or bradykinin after pre-constriction with phenylephrine or U46619.
-
To study EDH-type relaxation, incubate the rings with L-NNA (e.g., 300 µM) and indomethacin (e.g., 10 µM) to block the production of nitric oxide and prostaglandins.
-
Pre-constrict the arterial rings with U46619 to a stable plateau.
-
Generate a cumulative concentration-response curve to bradykinin to assess EDH-type relaxation.
-
In a separate set of experiments, pre-incubate the rings with this compound (e.g., 1 µM) before pre-constriction and then generate the bradykinin concentration-response curve to observe the potentiating effect of this compound.
-
To confirm the role of KCa3.1, perform experiments in the presence of this compound and the KCa3.1 blocker TRAM-34. The involvement of KCa2 channels can be investigated using the blocker UCL-1684.
-
Record and analyze the changes in isometric tension to quantify the vasorelaxation responses.
Visualizations
Caption: Signaling pathway of this compound-mediated vasodilation in porcine coronary arteries.
Caption: Experimental workflow for isometric tension measurements.
Caption: Logical relationship of this compound's enhancement of endothelium-dependent relaxation.
References
Application Notes and Protocols: SKA-111 in Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SKA-111, a selective positive-gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in endothelial cell culture. Detailed protocols for key experiments are provided to facilitate research into endothelial function, vasodilation, and related cardiovascular studies.
Introduction
This compound is a potent and selective activator of the KCa3.1 potassium channel, which plays a crucial role in regulating endothelial cell membrane potential and vascular tone.[1][2] By acting as a positive gating modulator, this compound enhances the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization and subsequent vasodilation.[1][3] This makes this compound a valuable tool for investigating endothelial-derived hyperpolarization (EDH)-mediated responses and for exploring potential therapeutic strategies for cardiovascular diseases associated with endothelial dysfunction.[3]
Mechanism of Action
This compound selectively binds to the KCa3.1 channel, a voltage-independent potassium channel activated by intracellular calcium complexed with calmodulin. This binding facilitates the opening of the channel pore, increasing potassium efflux and causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is a key component of EDH, which contributes to the relaxation of the underlying vascular smooth muscle cells, leading to vasodilation. This compound exhibits high selectivity for KCa3.1 over the small-conductance calcium-activated potassium (KCa2.x) channels, minimizing off-target effects.
Data Presentation
Quantitative Data on this compound Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for KCa3.1 | 111 ± 27 nM | Recombinant cells | |
| Selectivity (KCa3.1 vs KCa2.3) | 123-fold | Recombinant cells | |
| Potentiation of Bradykinin-induced KCa currents | ≈ 7-fold (at 1 µM this compound) | Porcine coronary artery endothelial cells (PCAEC) | |
| Potentiation of Bradykinin-induced EDH-type relaxation | ≈ 2-fold | Porcine coronary arteries (PCA) |
Experimental Protocols
Protocol 1: Assessment of Endothelial Cell Hyperpolarization using Membrane Potential-Sensitive Dyes
This protocol describes how to measure changes in endothelial cell membrane potential in response to this compound treatment using a fluorescent membrane potential-sensitive dye.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAEC) or other suitable endothelial cells
-
Complete endothelial cell growth medium
-
This compound
-
Bradykinin (or other relevant agonist)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture HCAEC in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well black, clear-bottom microplates at a density of 20,000 cells/well.
-
Incubate at 37°C, 5% CO2 for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye solution to each well and incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and bradykinin in HBSS to the desired final concentrations. A typical concentration for this compound is 1 µM.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Inject the this compound solution and continue recording the fluorescence to observe its direct effect on membrane potential.
-
Subsequently, inject the bradykinin solution to assess the potentiation of the agonist-induced hyperpolarization by this compound.
-
Include appropriate controls: vehicle (DMSO), bradykinin alone, and this compound alone.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
A decrease in fluorescence intensity typically indicates membrane hyperpolarization.
-
Compare the responses between different treatment groups to determine the effect of this compound.
-
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This protocol, adapted from standard migration assays, can be used to investigate the effect of this compound on endothelial cell migration.
Materials:
-
Endothelial cells (e.g., HUVEC, HCAEC)
-
Endothelial cell basal medium (EBM) with 0.5% FBS
-
This compound
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Trypsin-EDTA
-
Calcein AM or DAPI stain
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Culture endothelial cells to 70-90% confluency.
-
Starve the cells in EBM with 0.5% FBS for 4-6 hours prior to the assay.
-
Trypsinize and resuspend the cells in EBM with 0.5% FBS at a concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 750 µL of EBM with 0.5% FBS containing the chemoattractant (e.g., VEGF) and the desired concentration of this compound or vehicle control.
-
Carefully place the Transwell inserts into the wells.
-
Add 500 µL of the cell suspension (5 x 104 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow for cell migration.
-
-
Cell Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Wash the membrane with PBS and stain with a fluorescent dye such as DAPI or Calcein AM.
-
Visualize and count the migrated cells using a fluorescence microscope. Alternatively, quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration in the presence of this compound to the vehicle control to determine its effect.
-
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of the KCa3.1 channel in endothelial cell physiology and pathophysiology. The protocols outlined above provide a starting point for investigating the effects of this compound on endothelial cell function. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The ability of this compound to potentiate EDH-mediated responses suggests its potential for further investigation in the context of cardiovascular diseases characterized by endothelial dysfunction.
References
Application Notes and Protocols for Measuring SKA-111-Induced Membrane Hyperpolarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] Activation of KCa3.1 channels is crucial in various physiological processes, including the regulation of endothelial membrane potential.[3][4] this compound enhances the open probability of KCa3.1 channels in the presence of intracellular calcium, leading to an increased efflux of potassium (K+) ions from the cell.[4] This net outward movement of positive charge results in membrane hyperpolarization, a key mechanism in endothelium-dependent vasodilation.
These application notes provide detailed protocols for three distinct techniques to measure this compound-induced membrane hyperpolarization: whole-cell patch-clamp electrophysiology, fluorescent membrane potential dyes, and Förster Resonance Energy Transfer (FRET)-based biosensors.
This compound Mechanism of Action
This compound acts as a positive gating modulator of the KCa3.1 channel. It binds to a site at the interface between the calmodulin N-lobe and the S4-S5 linker of the channel, stabilizing the open conformation. This action significantly increases the channel's sensitivity to intracellular calcium, leading to a robust K+ efflux and subsequent membrane hyperpolarization. In vascular endothelial cells, this hyperpolarization can be transmitted to adjacent smooth muscle cells, causing vasorelaxation. The signaling cascade often begins with an agonist like bradykinin binding to its G-protein coupled receptor (GPCR), which elevates intracellular calcium and, in the presence of this compound, produces a potentiated hyperpolarizing response.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on KCa3.1 channels.
| Parameter | Value | Cell Type / System | Reference |
| EC50 for KCa3.1 | 111 ± 27 nM | Stably transfected HEK-293 cells | |
| Selectivity | ~123-fold selective for KCa3.1 over KCa2.3 | Stably transfected HEK-293 cells | |
| Potentiation of Bradykinin-induced KCa currents | ~7-fold increase at 1 µM this compound | Porcine Coronary Artery Endothelial Cells (PCAEC) | |
| Effect on Bradykinin-induced EDH-type relaxation | ~2-fold potentiation at 1 µM this compound | Porcine Coronary Arteries |
Experimental Protocols
Three primary methods for measuring this compound-induced membrane hyperpolarization are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring ion channel currents and membrane potential with high fidelity.
Protocol:
-
Cell Preparation:
-
Culture primary endothelial cells (e.g., porcine coronary artery endothelial cells - PCAEC) or a suitable cell line (e.g., HEK-293) stably expressing KCa3.1 on glass coverslips.
-
Use cells for experiments within 36 hours of plating.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 134 NaCl, 6 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 40 HEPES. Adjust pH to 7.2 with KOH. To study Ca2+-activated currents, include a Ca2+ buffer like HEDTA or EGTA and add a calculated amount of CaCl2 to achieve a specific free [Ca2+] (e.g., 250 nM).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Using a micromanipulator, approach a single cell with the pipette tip while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
To measure membrane potential (Current-Clamp):
-
Switch the amplifier to current-clamp mode (I=0).
-
Record the resting membrane potential.
-
Perfuse the cell with a solution containing this compound (e.g., 1 µM) and/or an agonist like bradykinin (e.g., 10 µM).
-
Record the resulting hyperpolarization as a change in millivolts (mV).
-
-
To measure K+ currents (Voltage-Clamp):
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply voltage ramps (e.g., -120 mV to +40 mV over 200 ms) to elicit currents.
-
Record baseline currents.
-
Apply this compound and/or bradykinin and record the increase in outward K+ current.
-
-
Fluorescent Membrane Potential Dyes
This method uses voltage-sensitive dyes that change their fluorescence intensity in response to changes in membrane potential. It is well-suited for high-throughput screening and for monitoring populations of cells. DiBAC4(3) is a slow-response anionic dye that enters depolarized cells and exhibits increased fluorescence. Conversely, during hyperpolarization, the dye is expelled from the cell, resulting in a decrease in fluorescence intensity.
Protocol:
-
Cell Plating:
-
Plate cells in a 96-well or 384-well black, clear-bottom microplate and incubate overnight.
-
-
Dye Loading:
-
Prepare a stock solution of DiBAC4(3) (e.g., 1.9 mM in DMSO).
-
Prepare a loading buffer by diluting the DiBAC4(3) stock solution into a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at room temperature or 37°C for 30-60 minutes. Do not wash the cells after loading.
-
-
Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with appropriate filters (Excitation ~490 nm, Emission ~516 nm).
-
Measure the baseline fluorescence intensity (Fbaseline).
-
Add this compound solution (and/or agonist) to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity over time. A decrease in fluorescence indicates hyperpolarization.
-
As a positive control for depolarization, at the end of the experiment, add a high concentration of KCl (e.g., 50 mM) to depolarize the cells, which should result in a significant increase in fluorescence.
-
-
Data Analysis:
-
Data can be expressed as the change in fluorescence (ΔF = F - Fbaseline) or as a ratio relative to the baseline (F/F0). A decrease in this value corresponds to hyperpolarization.
-
FRET-Based Genetically Encoded Voltage Indicators (GEVIs)
This technique utilizes genetically encoded biosensors, often composed of two fluorescent proteins (a FRET pair), linked to a voltage-sensing domain. Changes in membrane potential cause a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This method allows for targeted expression in specific cell types and provides a ratiometric readout that is less susceptible to artifacts like dye bleaching or loading variations. An example of such a sensor is the Voltage-Sensitive Fluorescent Protein (VSFP) family.
Protocol:
-
Biosensor Delivery:
-
Transfect the target cells with a plasmid encoding a FRET-based GEVI (e.g., a VSFP variant) using a standard transfection method (e.g., lipofection).
-
Allow 24-48 hours for sensor expression.
-
-
Imaging Preparation:
-
Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Replace the culture medium with an appropriate imaging buffer (e.g., HBSS with HEPES).
-
-
FRET Imaging:
-
Use a fluorescence microscope equipped for ratiometric FRET imaging. This typically requires an excitation source for the donor fluorophore (e.g., ~440 nm for a CFP donor), and two emission channels for the donor and acceptor (e.g., ~480 nm for CFP and ~535 nm for YFP).
-
Acquire baseline images in both the donor and acceptor channels.
-
Perfuse the cells with a solution containing this compound.
-
Acquire a time-lapse series of images in both channels to monitor the change in FRET. Hyperpolarization will cause a specific, predictable change in the donor and acceptor fluorescence intensities depending on the design of the biosensor (e.g., an increase in donor emission and a decrease in acceptor emission).
-
-
Data Analysis:
-
After background subtraction, calculate the ratio of acceptor to donor fluorescence intensity (or vice versa) for each time point in a region of interest (ROI) drawn on a cell.
-
An increase or decrease in this ratio (depending on the sensor) indicates a change in membrane potential. The change in ratio over time reflects the dynamics of the hyperpolarization event.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of SKA-111 at high concentrations on KCa2 channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of SKA-111 on KCa2 channels, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a small molecule positive gating modulator primarily designed to activate the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] It functions by increasing the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization.[4][5] Its high selectivity for KCa3.1 makes it a valuable tool for studying the physiological roles of this channel, particularly in the cardiovascular system.
Q2: What are KCa2 channels and why are their off-target activation a concern?
KCa2 channels, also known as small-conductance calcium-activated potassium (SK) channels, are a family of voltage-independent potassium channels comprising three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are crucial regulators of neuronal excitability, where they contribute to the afterhyperpolarization following action potentials, thus controlling firing rates. Off-target activation of KCa2 channels, especially by compounds intended for peripheral targets like KCa3.1, is a significant concern because KCa2 channels are widely expressed in the central nervous system (CNS) and the heart. Unintended activation can lead to undesirable side effects such as sedation and bradycardia (a drastic reduction in heart rate).
Q3: Does this compound exhibit off-target effects on KCa2 channels?
Yes, while this compound is highly selective for KCa3.1, it can activate KCa2 channels at higher concentrations. Studies have shown that this compound displays a 123-fold selectivity for KCa3.1 over KCa2.3. This means that significantly higher concentrations of this compound are required to activate KCa2.3 compared to KCa3.1. However, when administered in high doses in vivo, these off-target effects can become physiologically relevant.
Q4: At what concentrations does this compound activate KCa2 channels?
The concentration at which this compound activates KCa2 channels is substantially higher than its effective concentration for KCa3.1. The half-maximal effective concentration (EC50) for KCa3.1 is approximately 111 nM. In contrast, the EC50 for the KCa2.3 subtype is around 13.7 µM (13,700 nM). Therefore, off-target effects on KCa2.3 channels become more probable as the concentration of this compound approaches the micromolar range.
Q5: What are the observed physiological consequences of off-target KCa2 activation by this compound?
The primary off-target effects observed with high doses of this compound are cardiovascular and neurological. Due to its ability to penetrate the brain and its long half-life, high systemic concentrations can lead to the activation of neuronal and cardiac KCa2 channels. In animal models, administration of high doses of this compound (e.g., 100 mg/kg) resulted in a significant reduction in heart rate (bradycardia) and a lowering of blood pressure, effects attributed to KCa2 activation.
Q6: How can I minimize KCa2-related off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that yields a robust effect on your KCa3.1-mediated process of interest.
-
Perform control experiments: Use cell lines or tissues from KCa3.1 knockout animals to confirm that the observed effect is indeed mediated by KCa3.1.
-
Use selective blockers: In in vitro preparations, co-application with a selective KCa2 channel blocker like apamin can help isolate the effects of KCa3.1 activation.
-
Consider alternative compounds: For in vivo studies where CNS or cardiac side effects are a concern, a compound with lower brain penetrance and a shorter half-life, such as SKA-121, might be a more suitable choice.
Quantitative Data Summary
The following table summarizes the potency (EC50) of this compound and related compounds on KCa3.1 and KCa2 channels, providing a clear comparison of their selectivity.
| Compound | KCa3.1 EC50 | KCa2.3 EC50 | KCa2.1 EC50 | KCa2.2 EC50 | Selectivity (KCa2.3/KCa3.1) | Reference |
| This compound | 111 ± 27 nM | 13.7 ± 6.9 µM | - | - | ~123-fold | |
| SKA-121 | 109 ± 14 nM | 4.4 ± 1.6 µM | - | - | ~41-fold | |
| SKA-31 | 260 nM | 2.9 µM | 2.9 µM | 1.9 µM | ~11-fold | |
| NS309 | ~20 nM | ~600 nM | - | - | ~30-fold |
Troubleshooting Guide
Issue 1: Unexpected physiological responses observed in vivo, such as bradycardia or sedation.
-
Possible Cause: The administered dose of this compound is too high, leading to concentrations sufficient to activate off-target KCa2 channels in the heart and central nervous system. This compound is known to be brain-penetrant and has a long half-life, exacerbating this issue.
-
Troubleshooting Steps:
-
Reduce the Dose: Perform a dose-response study to find the minimal effective dose that does not produce the side effects. A dose of 30 mg/kg, for example, has been shown to lower blood pressure with less severe effects on heart rate compared to a 100 mg/kg dose.
-
Check Pharmacokinetics: If possible, measure the plasma and brain concentrations of this compound to confirm they are within a range that is selective for KCa3.1.
-
Switch Compound: Consider using SKA-121, an analog with lower brain penetrance and a shorter half-life, which shows fewer KCa2-mediated side effects in vivo.
-
Issue 2: In vitro results suggest KCa2 activation, even when using concentrations intended to be selective for KCa3.1.
-
Possible Cause: The experimental conditions (e.g., intracellular Ca²⁺ concentration, cell type) may sensitize KCa2 channels to activation. Alternatively, the compound may have degraded or the concentration may be inaccurate.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure the this compound stock solution is correctly prepared and has not degraded. Use freshly prepared solutions for experiments.
-
Use Control Cell Lines: Test the compound on cells expressing only KCa2.1, KCa2.2, or KCa2.3 to directly measure its activity on these subtypes under your specific experimental conditions.
-
Employ Channel Blockers: Use the specific KCa2 channel blocker apamin to see if it reverses the unexpected effect. If it does, this confirms KCa2 channel involvement. Conversely, use the KCa3.1 blocker TRAM-34 to confirm the on-target effect.
-
Issue 3: Difficulty replicating published selectivity data in our assay.
-
Possible Cause: Differences in experimental protocols, such as the expression system (e.g., HEK293 vs. CHO cells), the method of measuring channel activity (e.g., patch-clamp vs. flux assays), or the specific ionic and calcium concentrations used, can lead to variations in measured EC50 values.
-
Troubleshooting Steps:
-
Standardize Protocols: Align your experimental protocol as closely as possible with the published methodology. Pay close attention to intracellular and extracellular solutions, especially the free calcium concentration used to elicit currents.
-
Use a Positive Control: Include a less selective, well-characterized activator like SKA-31 as a positive control to normalize responses and validate your assay's sensitivity.
-
Confirm Channel Expression: Verify the expression levels of the intended KCa channel subtypes in your experimental system, as endogenous expression of other channels could confound the results.
-
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Determine this compound Selectivity
This protocol is designed to measure the potency of this compound on KCa3.1 versus KCa2.x channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding human KCa3.1 or a KCa2 subtype (e.g., KCa2.3). Co-transfect with a fluorescent marker like GFP to identify transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl₂, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 250 nM, a sub-maximal concentration that allows for potentiation to be observed). Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells onto the stage of an inverted microscope.
-
Perfuse with the extracellular solution.
-
Using a micropipette puller, create glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Hold the cell at a potential of -80 mV.
-
Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa channel currents.
4. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the compound.
-
Apply increasing concentrations of this compound via the perfusion system, allowing the current to reach a steady state at each concentration.
-
Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV).
-
Construct a concentration-response curve by plotting the normalized current increase against the logarithm of the this compound concentration.
-
Fit the curve with the Hill equation to determine the EC50 value and Hill slope.
-
Repeat the procedure for each channel subtype (KCa3.1, KCa2.1, KCa2.2, KCa2.3) to determine selectivity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid SKA-111 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of SKA-111 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: I observed a precipitate after adding my this compound stock solution to an aqueous buffer. What should I do?
A1: Precipitation of this compound upon addition to an aqueous buffer is a common issue due to its low aqueous solubility. Here is a step-by-step troubleshooting guide:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved and shows no signs of precipitation before use.
-
Decrease Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your aqueous buffer exceeds its solubility limit. Try preparing a more dilute solution.
-
Increase Co-solvent Concentration: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain this compound solubility. However, always consider the potential effects of the solvent on your experimental system. For many cell-based assays, it is advisable to keep the final DMSO concentration below 0.5%.
-
Sonication and Gentle Warming: After diluting the stock solution, brief sonication or gentle warming (e.g., to 37°C) of the final aqueous solution can help dissolve any small precipitates that may have formed.[1] However, be mindful of the temperature sensitivity of your buffer components and this compound itself.
-
Use of Pluronic F-68: For in vitro studies, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution can sometimes help to increase the solubility of hydrophobic compounds.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is a commonly used solvent for preparing stock solutions of this compound.
Q3: What is a reliable method to prepare a working solution of this compound for in vivo studies?
A3: A formulation using a combination of solvents is recommended to achieve a higher concentration of this compound in an aqueous-based solution suitable for in vivo use. A published protocol suggests a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can yield a clear solution of at least 2.5 mg/mL.[1]
Q4: How should I store this compound stock solutions?
A4: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q5: What are the key factors that can influence the solubility of this compound?
A5: The solubility of this compound, like many organic molecules, is influenced by several factors:
-
Solvent System: this compound has poor solubility in purely aqueous solutions but is soluble in organic solvents like DMSO. The use of co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can significantly enhance its solubility in aqueous formulations.[1]
-
Concentration: There is a limit to how much this compound can be dissolved in a given solvent system. Exceeding this limit will result in precipitation.
-
Temperature: Solubility often increases with temperature. Gentle warming can help dissolve this compound, but the stability of the compound at elevated temperatures should be considered.
-
pH: As a molecule containing an amine group, the charge state and therefore the solubility of this compound can be influenced by the pH of the solution.
dot
Caption: Key factors influencing the solubility of this compound.
Data Presentation
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | DMSO | General |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for ≥ 2.5 mg/mL) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 214.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots as recommended in the table above.
-
Protocol 2: Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Use
-
Materials:
-
25 mg/mL this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
-
Procedure (for 1 mL of working solution):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and uniform. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
dot
References
SKA-111 Technical Support Center: Solution Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the KCa3.1 potassium channel activator, SKA-111.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound this compound?
For long-term storage, it is recommended to store solid this compound at -20°C or -80°C as received in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dry, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, typically at a concentration of 10 mM.[1] Ensure the DMSO is of high purity to prevent degradation of the compound.
Q3: How should I store this compound stock solutions?
The stability of your stock solution is critical for reproducible results. Storage conditions directly impact the shelf-life of the compound in solution.[2]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO.[2] |
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
While specific data on freeze-thaw stability for this compound is not available, it is best practice to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to maintain compound integrity.
Q5: How stable is this compound in aqueous buffers for my experiments?
For aqueous-based experiments, it is crucial to prepare working solutions fresh for each experiment.[1][2] Dilutions from a DMSO stock solution into aqueous buffers (like Ringer's solution or PBS) should be made immediately before use, ideally within 5 minutes of starting the experiment. For in vivo studies, working solutions should be prepared and used on the same day. The stability of this compound in aqueous media over extended periods has not been characterized and is likely limited.
Q6: What is the maximum final concentration of DMSO I should use in my assay?
It is recommended to keep the final concentration of DMSO in your experimental setup as low as possible, typically not exceeding 1%, to avoid solvent effects on the biological system.
Troubleshooting Guide
Issue: I observe precipitation when preparing my stock or working solution.
-
Possible Cause 1: The solubility limit of this compound has been exceeded in the chosen solvent or buffer.
-
Solution: Gentle warming and/or sonication can be used to aid dissolution. If preparing a working solution, ensure the final concentration is within the solubility limits for that aqueous buffer.
-
-
Possible Cause 2: The compound is "crashing out" of solution after dilution from a DMSO stock into an aqueous buffer.
-
Solution: This is common for hydrophobic compounds. Ensure rapid and thorough mixing during dilution. Consider a serial dilution approach or using a surfactant like Tween-20 or Pluronic F-68 if compatible with your assay, but be aware these can have their own biological effects.
-
Issue: My experimental results are inconsistent or show a loss of this compound activity.
-
Possible Cause 1: The this compound stock solution has degraded due to improper storage.
-
Solution: Verify that the stock solution has been stored according to the recommendations in Table 1. If the storage period has been exceeded or the temperature fluctuated, prepare a fresh stock solution from solid compound.
-
-
Possible Cause 2: The working solution was not prepared freshly.
-
Solution: this compound is likely unstable in aqueous media over time. Always prepare working dilutions immediately before adding them to your experiment.
-
-
Possible Cause 3: The compound has adsorbed to plasticware.
-
Solution: To minimize loss of compound due to adsorption, consider using low-adhesion microplates, siliconized tubes, or glass vial inserts.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard procedure for preparing this compound solutions for in vitro electrophysiology experiments.
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of dry, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is fully dissolved.
-
Dispense into single-use aliquots in low-adhesion tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, retrieve one aliquot of the 10 mM stock solution from the -80°C freezer.
-
Thaw it completely and bring it to room temperature.
-
Perform serial dilutions of the stock solution into the final experimental buffer (e.g., Ringer's solution) to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains below 1%.
-
Use the freshly prepared working solution within minutes of its preparation for optimal activity.
-
Visual Guides
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for this compound activity issues.
Caption: Simplified signaling pathway for this compound action.
References
Troubleshooting lack of SKA-111 response in vasodilation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SKA-111 in vasodilation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasodilation?
This compound is a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1] It doesn't directly cause vasodilation on its own in all vessel types but rather potentiates the effects of endothelium-dependent hyperpolarizing (EDH)-type vasodilators, such as bradykinin.[2] By activating KCa3.1 channels on endothelial cells, this compound enhances potassium efflux, leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the underlying smooth muscle cells, causing them to relax and the blood vessel to dilate.
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for KCa3.1 over the small-conductance calcium-activated potassium (KCa2.x) channels. This selectivity is crucial for targeted studies of KCa3.1's role in vasodilation while minimizing confounding effects from KCa2.x channel activation, which can influence heart rate and neuronal activity.[1]
Q3: How should I prepare and store this compound solutions?
For reliable experimental results, it is recommended to prepare fresh working solutions of this compound for each experiment. Stock solutions can be prepared in DMSO and should be stored at -20°C for up to one month or at -80°C for up to six months.[3] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects on the tissue.
Troubleshooting Guide
Issue: No Vasodilation Response Observed with this compound
A lack of response to this compound is a common issue that can arise from several factors related to the compound, the experimental setup, or the biological tissue itself. The following troubleshooting steps will help you identify and resolve the problem.
1. Is this compound being used as a standalone vasodilator?
-
Problem: this compound is a potentiator of EDH-type vasodilation and may not induce a significant relaxation on its own in pre-constricted vessels.[2] Its primary mechanism is to enhance the response to an existing hyperpolarizing stimulus.
-
Solution: Co-administer this compound with an EDH-type agonist, such as bradykinin. The expected outcome is a significant enhancement of the vasodilation induced by the agonist.
2. Is the endothelium of the blood vessel intact and functional?
-
Problem: The vasodilatory effect of this compound is dependent on a functional endothelium, as KCa3.1 channels are located on endothelial cells. Damage to the endothelium during vessel isolation and mounting is a common reason for a lack of response.
-
Solution: Perform a viability check on your vessel preparation. After pre-constricting the vessel with an agent like phenylephrine or U46619, administer an endothelium-dependent vasodilator such as acetylcholine or bradykinin. A robust relaxation indicates a healthy endothelium. If no relaxation is observed, the endothelium is likely damaged, and the tissue preparation should be discarded.
3. Is the tissue viable and responsive?
-
Problem: The blood vessel segment may have lost its viability during the dissection and mounting process.
-
Solution: Before starting the experiment, test the contractile function of the vessel by applying a high-potassium solution (e.g., KPSS). A strong contraction confirms the viability of the vascular smooth muscle.
4. Are you observing a diminished response to bradykinin?
-
Problem: Repeated applications of bradykinin can lead to desensitization of its B2 receptor, resulting in a reduced or absent vasodilatory response.
-
Solution: Allow for sufficient washout periods between applications of bradykinin to allow for receptor resensitization. If desensitization is suspected, using a different endothelium-dependent vasodilator can help confirm if the issue is receptor-specific.
5. Is the this compound compound active?
-
Problem: Improper storage or handling of the this compound compound or its solutions can lead to degradation and loss of activity.
-
Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment from a validated stock solution.
Quantitative Data Summary
| Compound | Target Channel | EC50 (nM) | Selectivity over KCa2.3 | Reference |
| This compound | KCa3.1 | 111 ± 27 | ~123-fold | |
| This compound | KCa2.3 | 13,700 ± 6,900 | - |
Experimental Protocols
Wire Myography Protocol for Assessing this compound-Mediated Potentiation of Vasodilation
This protocol outlines the key steps for a wire myography experiment to test the effect of this compound on bradykinin-induced vasodilation in isolated small arteries.
1. Tissue Dissection and Preparation:
- Euthanize the animal model in accordance with institutional guidelines.
- Isolate the desired artery (e.g., mesenteric, coronary) and place it in ice-cold physiological salt solution (PSS).
- Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.
- Cut the artery into segments of approximately 2 mm in length.
2. Mounting the Vessel:
- Mount the arterial ring on two fine wires in the jaws of a wire myograph chamber.
- Submerge the mounted vessel in PSS at 37°C, continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
- Allow the vessel to equilibrate for at least 30 minutes.
3. Normalization and Viability Checks:
- Perform a normalization procedure to determine the optimal resting tension for the vessel.
- To assess viability, induce a contraction with a high-potassium solution (KPSS). After washout and return to baseline, repeat this step until a stable contractile response is achieved.
- To check for endothelial integrity, pre-constrict the vessel with a suitable agonist (e.g., phenylephrine, U46619) to approximately 80% of its maximal response.
- Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a healthy endothelium. Wash out the agents and allow the tension to return to baseline.
4. Investigating the Effect of this compound:
- Pre-constrict the vessel again with the same agonist.
- Once a stable contraction is achieved, incubate the vessel with this compound (e.g., 1 µM) or its vehicle (DMSO) for a defined period.
- Generate a cumulative concentration-response curve for an endothelium-dependent vasodilator like bradykinin by adding increasing concentrations to the bath.
- Record the relaxation at each concentration.
5. Data Analysis:
- Express the relaxation as a percentage of the pre-constriction.
- Compare the concentration-response curves for bradykinin in the presence and absence of this compound to determine if this compound potentiated the vasodilation.
Visualizations
Caption: this compound signaling pathway in vasodilation.
Caption: General experimental workflow for wire myography.
Caption: Troubleshooting decision tree for lack of this compound response.
References
- 1. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SKA-111 Concentration for KCa3.1 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of SKA-111, a positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Here you will find troubleshooting advice and frequently asked questions to ensure selective activation of KCa3.1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a small molecule that acts as a positive gating modulator of the KCa3.1 potassium channel.[1] It is utilized in research to study the physiological and pathological roles of KCa3.1 channels, which are involved in processes such as vasodilation, immune responses, and cell proliferation.[1][2] this compound is particularly valuable for its high selectivity for KCa3.1 over other potassium channels, which helps in avoiding off-target effects.[1][3]
Q2: What is the recommended concentration range for using this compound to ensure KCa3.1 selectivity?
A2: To maintain high selectivity for KCa3.1, it is recommended to use this compound at concentrations around its EC50 value for KCa3.1, which is approximately 111 nM. At concentrations of 1 µM and below, this compound has been shown to selectively activate KCa3.1 channels without significantly affecting KCa2 channels or other ion channels.
Q3: What are the known off-target effects of this compound at higher concentrations?
A3: While this compound is highly selective for KCa3.1, at higher concentrations it can activate KCa2 channels. For instance, at a high dose of 100 mg/kg in vivo, this compound has been observed to cause a reduction in heart rate, which is likely due to the activation of cardiac and neuronal KCa2 channels. Therefore, careful dose-response studies are crucial to determine the optimal concentration for your specific experimental model.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a common vehicle includes a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected physiological responses (e.g., bradycardia in vivo, or lack of specific vasodilation). | The concentration of this compound may be too high, leading to off-target activation of KCa2 channels. | Perform a dose-response curve to identify the lowest effective concentration that elicits the desired KCa3.1-mediated effect without off-target effects. Start with concentrations around the EC50 for KCa3.1 (approx. 111 nM) and titrate upwards carefully. |
| Variability in experimental results. | Inconsistent preparation or storage of this compound. Degradation of the compound. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure complete dissolution of the compound in the vehicle. |
| No observable effect of this compound. | The experimental system may lack sufficient KCa3.1 expression or the necessary intracellular Ca2+ levels for channel activation. | Confirm the expression of KCa3.1 channels in your cell or tissue model using techniques like RT-PCR or Western blotting. Ensure that your experimental conditions allow for adequate intracellular calcium concentrations, as KCa3.1 activation is calcium-dependent. |
| Precipitation of this compound in aqueous solutions. | Poor solubility of this compound in the experimental buffer. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Consider using a vehicle with a higher percentage of organic solvent if compatible with your experimental system. |
Quantitative Data Summary
The following table summarizes the potency (EC50) of this compound on KCa3.1 and its selectivity over other ion channels.
| Channel | EC50 (nM) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 111 ± 27 | - | |
| KCa2.3 | 13,700 ± 6,900 | ~123-fold | |
| KV1.3, KV2.1, KV3.1, KV11.1 | > 20,000 | > 200-fold | |
| NaV1.2, NaV1.4, NaV1.5, NaV1.7 | > 20,000 | > 200-fold | |
| CaV1.2 | > 40,000 | > 400-fold |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the activity of KCa3.1 channels in response to this compound.
-
Cell Preparation: Culture cells expressing KCa3.1 channels (e.g., HEK293 or L929 cells) on glass coverslips.
-
Solutions:
-
Extracellular solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).
-
Intracellular solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl2, and 5.9 CaCl2 to achieve a free Ca2+ concentration of 250 nM (pH 7.2).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.
-
Establish a baseline recording in the absence of this compound.
-
Perfuse the cells with the extracellular solution containing the desired concentration of this compound and record the resulting currents.
-
-
Data Analysis: Measure the change in current amplitude in response to this compound to determine its effect on KCa3.1 channel activity.
Vascular Reactivity Assay (Pressure Myography)
This protocol assesses the effect of this compound on the relaxation of small arteries.
-
Vessel Isolation: Isolate third or fourth-order mesenteric arteries from the experimental animal.
-
Mounting: Mount the isolated artery segments on a pressure myograph system.
-
Pre-constriction: Pre-constrict the arteries with a vasoconstrictor (e.g., U46619) to induce a stable tone.
-
This compound Application: Add this compound at the desired concentration to the superfusion solution.
-
Vasodilator Response: In the presence of this compound, apply an endothelium-dependent vasodilator such as bradykinin to induce relaxation.
-
Data Analysis: Measure the diameter of the artery and calculate the percentage of relaxation in response to the vasodilator, with and without this compound, to determine its potentiating effect on endothelium-dependent vasodilation.
Visualizations
Caption: KCa3.1 channel activation pathway.
Caption: Workflow for assessing this compound selectivity.
References
SKA-111 Technical Support Center: Investigating Cardiac Relaxation and Sedation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing SKA-111, a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The following frequently asked questions (FAQs) and troubleshooting guides address the potential for this compound to induce excessive cardiac relaxation or sedation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive gating modulator of the KCa3.1 potassium channel.[1][2][3][4][5] It enhances the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization. This hyperpolarization of endothelial cells is a key mechanism in endothelium-derived hyperpolarization (EDH)-type vasorelaxation.
Q2: Can this compound cause excessive cardiac relaxation?
While this compound is designed to promote vasorelaxation, excessive cardiac effects are dose-dependent and related to its selectivity. At high concentrations, the selectivity of this compound for KCa3.1 over other potassium channels, such as the small-conductance calcium-activated potassium (KCa2.x) channels expressed in the heart, may be overcome.
A study in mice showed that a high dose of this compound (100 mg/kg) resulted in a significant drop in blood pressure and a drastic reduction in heart rate. This was attributed to the potential off-target activation of cardiac KCa2 channels. However, a lower dose (30 mg/kg) has been shown to lower blood pressure without these drastic effects. Researchers should therefore perform careful dose-response studies to identify a therapeutic window that achieves the desired vascular effects without excessive cardiac depression.
Q3: Is sedation a potential side effect of this compound?
Sedation is a known side effect of less selective KCa channel activators, such as SKA-31, which is attributed to the activation of neuronal KCa2 channels. This compound was developed to have significantly higher selectivity for KCa3.1 over KCa2 channels to minimize such central nervous system (CNS) effects.
This compound has been noted for its high brain penetrance. While its improved selectivity is expected to reduce the risk of sedation compared to previous generations of KCa channel modulators, researchers should remain observant for any sedative effects, especially at higher doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive drop in blood pressure and/or severe bradycardia | High dose of this compound: The administered dose may be too high, leading to off-target effects on cardiac KCa2 channels. | 1. Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound that produces the desired vasorelaxation without significant cardiodepressive effects. 2. Lower the Dose: Reduce the administered dose of this compound in subsequent experiments. 3. Monitor Vitals: Continuously monitor heart rate and blood pressure throughout the experiment. |
| Animal appears sedated, lethargic, or shows reduced motor activity | High brain penetrance and potential off-target CNS effects: Although more selective than its predecessors, high concentrations of this compound might still engage neuronal KCa2 channels. | 1. Behavioral Assessment: Implement a standardized sedation scoring system to objectively measure the level of sedation. 2. Dose Adjustment: As with cardiac effects, perform a dose-response study to find a non-sedating, effective dose. 3. Control Compound: Compare the effects of this compound to a less brain-penetrant KCa3.1 activator if available. |
| Variability in vasorelaxation response | Experimental conditions: Factors such as the pre-constriction agent used, the health of the endothelial layer, or the specific vascular bed being studied can influence the response. | 1. Standardize Protocols: Ensure consistent experimental conditions, including the concentration of the vasoconstrictor and the preparation of the tissue. 2. Endothelial Integrity: Verify the integrity of the endothelium in ex vivo preparations. 3. Positive Control: Use a known vasodilator to confirm the viability and responsiveness of the tissue. |
Quantitative Data Summary
| Parameter | This compound | Reference Compound (SKA-31) | Source |
| KCa3.1 EC50 | 111 ± 27 nM | Similar potency to KCa2.x | |
| KCa2.3 EC50 | 13.7 ± 6.9 µM | Similar potency to KCa3.1 | |
| Selectivity (KCa2.3/KCa3.1) | ~123-fold | ~1 | |
| In Vivo Dose (Blood Pressure Reduction) | 30 mg/kg (i.p.) | Not specified | |
| In Vivo Dose (Drastic Heart Rate Reduction) | 100 mg/kg (i.p.) | Not specified |
Experimental Protocols
Assessment of Cardiovascular Effects using Langendorff-Perfused Heart
This protocol is adapted from methodologies described in the literature to assess the direct effects of this compound on coronary vascular tone.
-
Heart Isolation: Anesthetize the animal (e.g., rat) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Pre-constriction: Infuse a vasoconstrictor (e.g., U46619) to induce a stable increase in coronary perfusion pressure.
-
This compound Administration: Once a stable pre-constriction is achieved, infuse this compound at the desired concentration.
-
Bradykinin Challenge: In the presence of this compound, administer boluses of bradykinin to assess the potentiation of endothelium-dependent vasodilation.
-
Data Acquisition: Continuously record coronary perfusion pressure, heart rate, and left ventricular developed pressure.
Evaluation of Sedation using a Simple Scoring System
This protocol provides a basic framework for observing sedative effects in rodents.
-
Acclimation: Place the animal in a clear observation chamber and allow it to acclimate for at least 30 minutes.
-
Baseline Observation: Observe the animal's spontaneous activity, posture, and response to mild stimuli (e.g., gentle touch with a cotton swab) and record a baseline score.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dosing Observation: At predefined time points (e.g., 15, 30, 60, and 120 minutes) after administration, observe the animal and assign a sedation score based on a predefined scale (see example below).
-
Scoring:
-
0: Alert and active
-
1: Slightly decreased activity, but alert
-
2: Calm, reduced activity, but readily responds to stimuli
-
3: Sedated, limited spontaneous movement, delayed response to stimuli
-
4: Deeply sedated, no spontaneous movement, minimal response to stimuli
-
Visualizations
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Experimental workflow for assessing cardiac effects.
References
- 1. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: SKA-111 and KCa3.1 Binding Site Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of mutations in the SKA-111 binding site on its potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] It functions as a positive gating modulator, meaning it increases the channel's sensitivity to calcium, leading to membrane hyperpolarization.[2] this compound exhibits significant selectivity for KCa3.1 over other potassium channels like KCa2.3.[3][4]
Q2: Where is the binding site for this compound on the KCa3.1 channel?
A2: The binding site for this compound is located at the interface between the Calmodulin (CaM) N-lobe and the S4-S5 linker of the KCa3.1 channel. Specific residues within the S45A helix of the S4-S5 linker, namely Serine 181 (S181) and Leucine 185 (L185), have been identified as key points of interaction.
Q3: What is the effect of mutating key residues in the this compound binding site?
A3: Site-directed mutagenesis of key residues in the this compound binding site, such as S181 and L185, has been shown to significantly decrease the potency of this compound. For instance, mutating these residues to Alanine (A) results in a notable increase in the EC50 value, indicating a lower potency.
Troubleshooting Guides
Problem: Reduced or abolished this compound potency after site-directed mutagenesis of KCa3.1.
-
Possible Cause 1: Incorrect mutation.
-
Troubleshooting Step: Verify the mutation by sequencing the entire open reading frame of the KCa3.1 channel. Ensure that only the intended mutation is present and that no unintended mutations were introduced during the PCR process.
-
-
Possible Cause 2: Improper protein folding or trafficking of the mutant channel.
-
Troubleshooting Step: Perform a Western blot to confirm the expression and correct molecular weight of the mutant KCa3.1 channel. Use cell surface biotinylation or immunofluorescence with an extracellular epitope tag to verify that the mutant channel is correctly trafficked to the plasma membrane.
-
-
Possible Cause 3: Altered channel gating properties.
-
Troubleshooting Step: Conduct electrophysiological recordings (e.g., whole-cell patch-clamp) to assess the basal gating characteristics of the mutant channel in the absence of this compound. Some mutations might render the channel non-functional or alter its calcium sensitivity, independent of this compound binding.
-
Problem: High variability in potency assay results.
-
Possible Cause 1: Inconsistent cell passage number.
-
Troubleshooting Step: Use cells within a defined, narrow passage number range for all experiments. Extended passaging can lead to phenotypic changes and altered cellular responses.
-
-
Possible Cause 2: Fluctuation in intracellular calcium concentration.
-
Troubleshooting Step: Ensure a consistent and well-buffered intracellular calcium concentration in your experimental setup, as the activity of KCa3.1 is calcium-dependent. Use a standardized protocol for cell loading with calcium indicators if applicable.
-
-
Possible Cause 3: Assay plate effects.
-
Troubleshooting Step: Randomize the layout of samples, including controls and different concentrations of this compound, across the cell culture plate to minimize any systematic plate-related variations.
-
Data Presentation
Table 1: Impact of KCa3.1 Binding Site Mutations on this compound Potency
| KCa3.1 Construct | EC50 of this compound (nM) | Fold Change in EC50 vs. WT |
| Wild-Type (WT) | 146 | 1.0 |
| S181A | 1012 | 6.9 |
| A184F | 1326 | 9.1 |
| L185A | 993 | 6.8 |
| S181A-L185A | 2654 | 18.2 |
Data extracted from whole-cell patch-clamp experiments with an intracellular free calcium concentration of 250 nM.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is a general guideline for introducing point mutations into the KCa3.1 plasmid DNA.
-
Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
The primers should anneal to the same sequence on opposite strands of the plasmid.
-
Ensure a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
A typical reaction mixture includes: template plasmid DNA (5-50 ng), forward and reverse primers, dNTP mix, reaction buffer, and polymerase.
-
Use the following cycling conditions, adjusting the extension time based on plasmid length (1 minute/kb):
-
Initial Denaturation: 95°C for 2 minutes
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30-60 seconds
-
Extension: 68°C for 1 minute/kb
-
-
Final Extension: 68°C for 5 minutes
-
-
-
Parental DNA Digestion:
-
Add DpnI restriction enzyme to the PCR product to digest the methylated, non-mutated parental plasmid DNA.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate on selective agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Confirm the desired mutation and the absence of other mutations by DNA sequencing.
-
Cell-Based Potency Assay (Electrophysiology)
This protocol outlines a whole-cell patch-clamp experiment to determine the EC50 of this compound.
-
Cell Preparation:
-
Culture cells expressing either wild-type or mutant KCa3.1 channels to an appropriate confluency.
-
Harvest cells and plate them on coverslips for electrophysiological recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
The standard pipette solution should contain a buffered free calcium concentration (e.g., 250 nM) to activate KCa3.1 channels.
-
The external solution should be a physiological saline solution.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Record the current at each concentration until a stable response is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the KCa3.1 current at a specific voltage (e.g., 0 mV).
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the impact of mutations on this compound potency.
Caption: Impact of mutation on the this compound signaling pathway at the KCa3.1 channel.
References
How to properly prepare fresh dilutions of SKA-111 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the proper preparation of fresh dilutions of SKA-111 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: A stock solution of at least 10 mM can be prepared in dry DMSO. For in vivo formulations, a solubility of at least 2.5 mg/mL (approximately 11.67 mM) is achievable in a vehicle containing 10% DMSO.[1]
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: Can I prepare this compound dilutions in aqueous buffers?
A4: Yes, you can prepare working dilutions of this compound in aqueous buffers. However, it is crucial to first prepare a concentrated stock solution in DMSO. The final concentration of DMSO in your aqueous working solution should be kept low, typically not exceeding 1%, to avoid solvent effects on your experimental system.
Q5: What is the typical working concentration of this compound in experiments?
A5: The effective concentration of this compound is experiment-dependent. For in vitro experiments, such as electrophysiology and cell culture-based assays, a common working concentration is 1 µM.[1] For in vivo studies, the dosage will vary based on the animal model and administration route.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The solubility of this compound is lower in aqueous solutions compared to DMSO. The final concentration in the aqueous buffer may be too high. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤ 1%).- Try preparing an intermediate dilution in a co-solvent system before the final dilution in the aqueous buffer.- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] |
| Inconsistent experimental results | Improper storage of stock solutions leading to degradation. Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting of the viscous DMSO stock solution. | - Always store stock solutions at the recommended temperatures (-20°C or -80°C) and protect from light.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions. |
| No observable effect of this compound | The compound may have degraded. The experimental system may not be sensitive to KCa3.1 activation. Incorrect preparation of the working solution. | - Use a fresh aliquot of the stock solution.- Verify the expression and functionality of KCa3.1 channels in your experimental model.- Double-check all calculations and dilution steps to ensure the final concentration is correct. |
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC₅₀) of this compound for the activation of the KCa3.1 channel in various experimental setups.
| Channel Type | Cell Line/System | EC₅₀ (nM) | Reference |
| Wild-Type KCa3.1 | HEK-293 cells | 111 ± 27 | |
| Wild-Type KCa3.1 | Whole-cell patch clamp | 146 (95% CI: 99–193) | |
| S181A Mutant KCa3.1 | Whole-cell patch clamp | 1012 (95% CI: 780–1244) | |
| A184F Mutant KCa3.1 | Whole-cell patch clamp | 1326 (95% CI: 1205–1447) | |
| L185A Mutant KCa3.1 | Whole-cell patch clamp | 993 (95% CI: 903–1083) | |
| S181A-L185A Mutant KCa3.1 | Whole-cell patch clamp | 2654 (95% CI: 2619–2624) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Electrophysiology Experiments
This protocol is adapted from studies using whole-cell patch-clamp techniques.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ringer's solution or desired extracellular buffer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Dilution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare fresh dilutions of this compound in Ringer's solution immediately before use.
-
For a final concentration of 1 µM, dilute the 10 mM stock solution 1:10,000 in Ringer's solution.
-
Ensure the final concentration of DMSO in the working solution does not exceed 1%.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a formulation suitable for intraperitoneal injection in animal models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 25 mg/mL DMSO Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
-
Prepare the Final Formulation (for 1 mL):
-
To the prepared vehicle, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix evenly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.
-
Visualizations
Caption: Workflow for preparing this compound dilutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: this compound and the KCa3.1 signaling pathway.
References
Addressing experimental variability in SKA-111 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving SKA-111, a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Patch-Clamp Electrophysiology
-
Question: I am not seeing any effect of this compound on my whole-cell currents. What could be the reason?
-
Answer: There are several potential reasons for this:
-
Cell Health: Ensure the cells are healthy and have a stable resting membrane potential before applying this compound. Unhealthy cells may not respond appropriately.
-
KCa3.1 Expression: Confirm that your cell type expresses KCa3.1 channels. The effect of this compound is dependent on the presence of these specific channels.
-
Calcium Concentration: this compound is a positive gating modulator, meaning it increases the channel's sensitivity to calcium. Ensure your intracellular solution contains an appropriate concentration of free calcium to allow for channel activation.[1]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
-
Voltage Protocol: Use a voltage ramp protocol (e.g., -120 to +40 mV) to elicit KCa3.1 currents, which are outwardly rectifying.
-
-
-
Question: The effect of this compound is highly variable between cells. How can I reduce this variability?
-
Answer:
-
Consistent Pipette Resistance: Use patch pipettes with a consistent resistance (e.g., 4-8 MΩ) to ensure similar recording conditions across cells.
-
Seal Quality: Only accept cells with a high-resistance seal (GΩ seal) to minimize leak currents that can obscure the this compound effect.
-
Stable Baseline: Allow the whole-cell configuration to stabilize and establish a stable baseline current before applying the compound.
-
Control for Time-Dependent Changes: KCa3.1 channel activity can sometimes run down over time in whole-cell recordings. Perform time-matched vehicle controls to account for any time-dependent changes in current.
-
-
Vascular Reactivity (Wire Myography)
-
Question: this compound is not potentiating bradykinin-induced relaxation in my isolated artery experiments. What should I check?
-
Answer:
-
Endothelium Integrity: The vasodilatory effect of this compound is endothelium-dependent. Verify the integrity of the endothelium in your vessel preparations.
-
Pre-constriction Level: Ensure a stable and appropriate level of pre-constriction (e.g., with phenylephrine or U46619) before applying bradykinin and this compound.[3]
-
Blockade of Other Pathways: In some experimental setups, blocking nitric oxide synthase (with L-NAME or L-NNA) and cyclooxygenase (with indomethacin) can help to isolate the endothelium-derived hyperpolarization (EDH)-type relaxation that this compound potentiates.[3]
-
Concentration of this compound: Use an appropriate concentration of this compound. While effective at potentiating bradykinin responses at 1 µM, higher concentrations (e.g., 10 µM) may have off-target effects.[3]
-
-
-
Question: I am observing a direct vasorelaxant effect of this compound alone, without an agonist. Is this expected?
-
Answer: At concentrations where this compound is selective for KCa3.1 (typically ≤1 µM), it generally does not produce significant vasorelaxation on its own in pre-constricted arteries. If you observe a direct relaxant effect, it could be due to:
-
High Concentration: You might be using a concentration of this compound that is high enough to activate KCa2 channels, which can lead to direct vasorelaxation.
-
Vessel Type: The response may vary depending on the specific vascular bed being studied.
-
-
In Vivo Blood Pressure Studies
-
Question: The blood pressure-lowering effect of this compound is inconsistent in my animal studies. What factors could contribute to this variability?
-
Answer:
-
Route of Administration: The method of administration (e.g., intraperitoneal, intravenous) can significantly impact the pharmacokinetics and subsequent effect of this compound. Ensure consistent administration.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to cardiovascular drugs. Use age-matched, healthy animals from a consistent source.
-
Anesthesia: If using anesthetized animals, the choice of anesthetic can affect cardiovascular parameters and drug responses.
-
Baseline Blood Pressure: The magnitude of the blood pressure reduction may depend on the baseline blood pressure of the animal.
-
-
-
Question: I am observing significant bradycardia (reduced heart rate) with this compound administration. Why is this happening?
-
Answer: While this compound is highly selective for KCa3.1, at higher doses, it can activate KCa2 channels, which are present in the heart and nervous system. Activation of these channels can lead to a decrease in heart rate. Consider using a lower dose of this compound to minimize this effect.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound is a positive gating modulator of the KCa3.1 (also known as KCNN4 or IKCa1) potassium channel. It binds to the channel and increases its sensitivity to intracellular calcium, leading to channel opening at lower calcium concentrations. This results in potassium efflux, membrane hyperpolarization, and subsequent vasodilation in endothelial cells.
-
-
What is the selectivity profile of this compound?
-
This compound is highly selective for KCa3.1 over other potassium channels, particularly the small-conductance calcium-activated potassium (KCa2) channels. It has been reported to be approximately 120-fold more selective for KCa3.1 over KCa2.3.
-
-
What is a typical effective concentration for this compound in in vitro experiments?
-
The half-maximal effective concentration (EC50) for this compound on KCa3.1 channels is approximately 111 nM. In functional assays like vascular reactivity studies, a concentration of 1 µM is often used to potentiate endothelium-dependent relaxation.
-
-
How should I prepare and store this compound?
-
This compound is typically dissolved in DMSO to make a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Prepare fresh dilutions in the appropriate experimental buffer before each experiment.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Channel | Value | Reference |
| EC50 | KCa3.1 | 111 ± 27 nM | |
| EC50 | KCa2.3 | 13.7 ± 6.9 µM | |
| Selectivity | KCa3.1 vs KCa2.3 | ~123-fold |
Table 2: Effects of this compound in Functional Assays
| Experimental Model | Parameter | Effect of this compound (1 µM) | Reference |
| Porcine Coronary Arteries | Bradykinin-induced EDH-type relaxation | Potentiated | |
| Langendorff-perfused Rat Hearts | Bradykinin-induced decrease in coronary perfusion pressure | Potentiated | |
| Wild-type Mice (in vivo) | Mean Arterial Blood Pressure | Lowered (at 30 mg/kg, i.p.) | |
| Wild-type Mice (in vivo) | Heart Rate | Reduced at higher doses |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells endogenously expressing or stably transfected with KCa3.1 channels.
-
Pipette Solution (Intracellular):
-
145 mM K-aspartate
-
2 mM MgCl2
-
10 mM HEPES
-
10 mM EGTA
-
8.5 mM CaCl2 (to yield ~1 µM free Ca2+)
-
pH adjusted to 7.2 with KOH
-
-
External Solution (Extracellular):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
-
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms every 10 seconds to elicit KCa3.1 currents.
-
After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the potentiation of the KCa3.1 current.
-
2. Wire Myography for Vascular Reactivity
-
Vessel Preparation: Isolate arteries (e.g., coronary, mesenteric) and cut into 2 mm rings. Mount the rings on a wire myograph in a bath containing Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) gassed with 95% O2 / 5% CO2 at 37°C.
-
Protocol:
-
Equilibrate the vessels for at least 30 minutes.
-
Normalize the vessel diameter to a standardized passive tension.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine or U46619).
-
To study EDH-type relaxation, pre-incubate with L-NAME (100 µM) and indomethacin (10 µM) for 30 minutes.
-
Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator like bradykinin in the absence and presence of this compound (1 µM).
-
Measure the relaxation as a percentage of the pre-contraction.
-
3. In Vivo Blood Pressure Measurement
-
Animal Model: Use appropriate animal models (e.g., normotensive or hypertensive rats or mice).
-
Measurement Technique: Blood pressure can be measured using telemetry for continuous monitoring in conscious animals or via carotid artery cannulation in anesthetized animals. For non-invasive measurements, the tail-cuff method can be used.
-
Protocol (Telemetry):
-
Implant telemetry transmitters for the measurement of blood pressure and heart rate.
-
Allow animals to recover from surgery and acclimatize to single housing.
-
Record baseline blood pressure and heart rate.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continuously monitor and record blood pressure and heart rate post-administration.
-
Visualizations
Caption: Signaling pathway of this compound in endothelial cells leading to vasodilation.
Caption: Experimental workflow for whole-cell patch-clamp studies with this compound.
Caption: Experimental workflow for wire myography studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KCa Channel Activators: SKA-111 vs. SKA-31 and NS309
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel KCa channel activator, SKA-111, with the established activators SKA-31 and NS309. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific needs.
Introduction to KCa Channel Activators
Calcium-activated potassium (KCa) channels are crucial regulators of cell membrane potential and intracellular calcium levels. Their activation leads to potassium efflux, hyperpolarization, and subsequent relaxation of smooth muscle, making them attractive therapeutic targets for a variety of conditions, including hypertension and other cardiovascular diseases. This guide focuses on a new generation activator, this compound, and compares its performance against its predecessors, SKA-31 and NS309.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key pharmacological properties of this compound, SKA-31, and NS309, with a focus on their potency and selectivity for different KCa channel subtypes.
| Feature | This compound | SKA-31 | NS309 |
| Primary Target(s) | KCa3.1 (IK) | KCa2.x (SK) and KCa3.1 (IK) | KCa2.x (SK) and KCa3.1 (IK) |
| EC50 for KCa3.1 | 111 nM[1] | 260 nM | ~20 nM[2] |
| EC50 for KCa2.1 | 8.1 µM[2] | 2.9 µM | ~600 nM[2] |
| EC50 for KCa2.2 | 7.7 µM[2] | 1.9 µM | Not widely reported |
| EC50 for KCa2.3 | 13.7 µM | 2.9 µM | Not widely reported |
| Selectivity (KCa3.1 vs KCa2.3) | ~123-fold | ~11-fold | Not highly selective |
| Key Differentiator | High selectivity for KCa3.1 over KCa2 channels. | Potent activator of both KCa2 and KCa3.1 channels. | High potency, but lacks selectivity and has a short in-vivo half-life. |
Key Findings from Preclinical Studies
Preclinical research has highlighted the distinct profiles of these three activators. While NS309 is a highly potent activator of both KCa2 and KCa3.1 channels, its utility in in-vivo studies is limited by its short half-life and lack of selectivity. SKA-31, a more stable compound, activates both KCa2 and KCa3.1 channels with greater potency than earlier compounds like riluzole.
This compound represents a significant advancement, demonstrating a remarkable 123-fold selectivity for KCa3.1 over KCa2.3 channels. This enhanced selectivity is crucial as the activation of KCa2 channels in the central nervous system and heart can lead to undesirable side effects. In animal models of hypertension, this compound has been shown to effectively lower blood pressure, an effect that is absent in mice lacking the KCa3.1 channel, confirming its specific mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through KCa channels in isolated cells, allowing for the determination of activator potency (EC50).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human KCa channel subtype of interest (e.g., KCa3.1, KCa2.1, KCa2.2, or KCa2.3).
- On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
- Plate the dissociated cells onto glass coverslips in a recording chamber.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 300 nM) (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -80 mV.
- Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa channel currents.
- Perfuse the recording chamber with the external solution containing various concentrations of the test compound (this compound, SKA-31, or NS309).
- Record the current responses at each concentration to construct a dose-response curve and calculate the EC50 value.
Langendorff Isolated Heart Perfusion for Vasodilation Assay
This ex-vivo technique assesses the vasodilatory effects of the KCa channel activators on the coronary vasculature.
1. Heart Isolation:
- Anesthetize a male Sprague-Dawley rat and perform a thoracotomy.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on a Langendorff apparatus.
2. Perfusion:
- Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate.
- The composition of the Krebs-Henseleit buffer is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.
- Allow the heart to stabilize for a 20-30 minute equilibration period.
3. Experimental Protocol:
- Introduce the KCa channel activators (this compound, SKA-31, or NS309) into the perfusion solution at varying concentrations.
- Measure the coronary flow rate and perfusion pressure. A decrease in perfusion pressure at a constant flow rate indicates vasodilation.
- Construct concentration-response curves to compare the vasodilatory potency of the compounds.
Mandatory Visualizations
Signaling Pathway of KCa Channel Activation
References
Validating the KCa3.1-Specific Effects of SKA-111 Using the Selective Blocker TRAM-34
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the KCa3.1 channel activator, SKA-111, and its validation using the potent and selective KCa3.1 blocker, TRAM-34. The experimental data herein demonstrates how TRAM-34 can be effectively utilized to confirm that the physiological effects of this compound are mediated through the targeted activation of KCa3.1 channels.
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of membrane potential in various cell types, including endothelial cells, lymphocytes, and microglia.[1][2] Activation of KCa3.1 leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a key role in physiological processes such as endothelium-dependent vasodilation and the modulation of immune responses.[1][3]
This compound is a novel and selective activator of the KCa3.1 channel, developed to probe the therapeutic potential of targeting this channel for conditions like cardiovascular diseases.[4] Conversely, TRAM-34 is a well-established, potent, and highly selective inhibitor of the KCa3.1 channel, making it an invaluable pharmacological tool for validating the on-target effects of KCa3.1 activators.
This guide will detail the experimental methodologies and present comparative data from electrophysiology and vasoreactivity assays to illustrate the synergistic use of these two compounds in KCa3.1 channel research.
Comparative Efficacy and Selectivity
A crucial aspect of validating a new pharmacological agent is to compare its activity with a known selective modulator. The following table summarizes the key pharmacological parameters of this compound and TRAM-34, highlighting their opposing actions on the KCa3.1 channel.
| Compound | Mechanism of Action | Target | Potency | Selectivity |
| This compound | Positive Gating Modulator (Activator) | KCa3.1 | EC50: 111 ± 27 nM | ~123-fold selective for KCa3.1 over KCa2.3 |
| TRAM-34 | Pore Blocker (Inhibitor) | KCa3.1 | Kd: 20 nM | 200-1500-fold selective over other ion channels |
Experimental Validation of this compound's Effects
To confirm that the effects of this compound are indeed mediated by the activation of KCa3.1 channels, experiments are designed where the effects of this compound are observed in the presence and absence of TRAM-34. If TRAM-34 blocks or significantly reverses the effects of this compound, it provides strong evidence for the on-target activity of this compound.
Electrophysiological Validation
Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the ion flow through channels in the cell membrane. In this setup, the application of this compound is expected to increase the KCa3.1 current, and subsequent application of TRAM-34 should inhibit this potentiated current.
Experimental Data:
In whole-cell patch-clamp experiments on porcine coronary artery endothelial cells (PCAECs), the application of bradykinin (BK), a known activator of KCa3.1, evokes KCa currents. The co-application of this compound (1 µM) potentiates these BK-induced currents by approximately 7-fold. The subsequent addition of TRAM-34 (1 µM) significantly blocks this this compound-potentiated current, confirming that the enhanced current is mediated by KCa3.1 channels.
| Condition | Observed Effect on KCa3.1 Current |
| Bradykinin (BK) | Activation |
| BK + this compound (1 µM) | ~7-fold potentiation of BK-induced current |
| BK + this compound (1 µM) + TRAM-34 (1 µM) | 52 ± 5% blockage of this compound-activated currents |
Functional Validation in Vasoreactivity Assays
The activation of KCa3.1 channels in endothelial cells leads to hyperpolarization, which in turn causes vasodilation. This physiological response can be measured using isometric tension measurements in isolated blood vessel segments.
Experimental Data:
In porcine coronary arteries, this compound potentiates bradykinin-induced, endothelium-derived hyperpolarization (EDH)-type relaxation. This potentiation is significantly reduced by the KCa3.1 blocker TRAM-34, indicating that the enhanced vasodilation is a direct consequence of KCa3.1 activation by this compound.
| Condition | Effect on Bradykinin-Induced EDH-Type Relaxation |
| This compound (1 µM) | Potentiation of relaxation (leftward shift of dose-response curve) |
| This compound (1 µM) + TRAM-34 (1 µM) | Reduction of this compound-potentiated relaxation |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure KCa3.1 channel currents in response to this compound and their inhibition by TRAM-34.
Cell Preparation:
-
Isolate endothelial cells from porcine coronary arteries and culture them until use.
-
On the day of the experiment, detach cells using a gentle enzymatic digestion and re-plate them on glass coverslips.
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl2, and 5.9 CaCl2 to achieve a calculated free Ca2+ concentration of 250 nM; pH adjusted to 7.2 with KOH.
Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane potential at a holding potential of -80 mV and elicit KCa currents using voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).
-
Record baseline currents.
-
Apply bradykinin to activate KCa3.1 channels.
-
Co-apply this compound with bradykinin to observe potentiation of the current.
-
Add TRAM-34 to the perfusion solution in the continued presence of this compound and bradykinin to observe inhibition of the potentiated current.
Isometric Tension Measurement (Vasoreactivity Assay)
Objective: To assess the effect of this compound on vasodilation and its blockade by TRAM-34.
Tissue Preparation:
-
Isolate porcine coronary arteries and place them in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect the arteries into rings of 2-3 mm in length.
Solutions:
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose.
Procedure:
-
Mount the arterial rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect one end of the ring to a force transducer to measure isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of bradykinin to generate a dose-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the arterial rings with this compound for a defined period before generating the bradykinin dose-response curve to observe potentiation of relaxation.
-
To validate the effect, pre-incubate another set of rings with TRAM-34 before the addition of this compound and subsequent generation of the bradykinin dose-response curve.
Conclusion
The selective KCa3.1 channel blocker TRAM-34 is an indispensable tool for validating the on-target effects of the KCa3.1 activator this compound. The experimental evidence from both electrophysiological and functional assays consistently demonstrates that the potentiation of KCa3.1 currents and the enhancement of vasodilation by this compound are effectively reversed by TRAM-34. This comparative approach provides robust validation of this compound's mechanism of action and underscores the importance of using selective blockers to confirm the specificity of novel channel modulators in drug discovery and development.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of the Half-Life of SKA-111 and Other KCa3.1 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic half-life of SKA-111, a notable KCa3.1 potassium channel activator, with other compounds in its class. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid in research and development decisions.
Half-Life Comparison of KCa3.1 Activators
The in vivo half-life of a compound is a critical parameter in drug development, influencing dosing regimens and therapeutic efficacy. Below is a summary of the available half-life data for this compound and other known KCa3.1 activators.
| Compound Name | Half-Life | Species | Route of Administration | Source |
| This compound | Long (specific value not reported) | Mouse (C57Bl/6J) | Intraperitoneal (i.p.) | [1][2] |
| SKA-121 | Short (specific value not reported) | Rodents | Not specified | |
| SKA-31 | ~12 hours | Rat | Intravenous (i.v.) & i.p. | [3] |
| SKA-346 | 2.8 hours | Mouse | Intraperitoneal (i.p.) | |
| Riluzole | ~12 hours | Not specified | Not specified | |
| NS309 | ~20 minutes | Not specified | Not specified | |
| EBIO | Not available | |||
| DCEBIO | Not available |
Experimental Protocols for Half-Life Determination
The following methodologies are representative of the experimental protocols employed to determine the pharmacokinetic half-life of small molecule KCa3.1 activators in preclinical studies.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile, including the elimination half-life, of a KCa3.1 activator in a rodent model (e.g., mouse or rat).
1. Animal Models:
-
Male or female mice (e.g., C57Bl/6J strain) or rats (e.g., Sprague-Dawley strain) are used. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.
2. Compound Administration:
-
The test compound (e.g., this compound, SKA-31) is formulated in a suitable vehicle (e.g., Cremophor EL/PBS, Miglyol 812).
-
Administration can be via various routes, including:
-
Intravenous (i.v.) bolus: To determine elimination kinetics without an absorption phase.
-
Intraperitoneal (i.p.) injection: A common route for preclinical efficacy and pharmacokinetic studies.
-
Oral (p.o.) gavage: To assess oral bioavailability.
-
3. Blood Sampling:
-
A serial blood sampling technique is employed to obtain a time-concentration profile from each animal, minimizing inter-animal variability.
-
Blood samples (typically 20-50 µL) are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Common sampling sites include the submandibular vein, saphenous vein, or via a surgically implanted cannula in the jugular vein. A terminal cardiac puncture may be used for the final time point.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma Preparation and Analysis:
-
Blood samples are centrifuged (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
The plasma supernatant is collected and stored at -80°C until analysis.
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin).
-
Key pharmacokinetic parameters are calculated, including:
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Visualizing KCa3.1 Signaling and Experimental Workflow
To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate the KCa3.1 signaling pathway and a typical experimental workflow for evaluating KCa3.1 activators.
Caption: KCa3.1 channel activation signaling pathway.
Caption: Workflow for pharmacokinetic half-life determination.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of SKA-111: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of SKA-111, a positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this compound against other ion channels.
This compound is a potent activator of KCa3.1 channels, which play a crucial role in regulating endothelial function and vascular tone.[1][2] Understanding its interaction with other ion channels is critical for designing targeted therapeutic strategies and avoiding off-target effects.
Selectivity Profile of this compound
This compound demonstrates significant selectivity for the KCa3.1 channel over other closely related calcium-activated potassium channels (KCa2.x) and more distant ion channel families.
KCa Channel Selectivity
Electrophysiological studies have quantified the potency of this compound on KCa3.1 and its cross-reactivity with KCa2.3. The compound exhibits a 123-fold selectivity for KCa3.1 over KCa2.3.[3][4]
| Ion Channel | EC50 (nM) | Fold Selectivity (vs. KCa2.3) |
| KCa3.1 | 111 ± 27 | 123 |
| KCa2.3 | 13,700 ± 6,900 | 1 |
Cross-Reactivity with Other Ion Channels
To assess its broader selectivity, this compound was tested against a panel of representative voltage-gated potassium (KV), sodium (NaV), and calcium (CaV) channels. At a concentration of 25 µM, this compound exhibited minimal to moderate blocking activity on these channels, demonstrating a 200- to 400-fold selectivity for KCa3.1 activation over the blockade of these other channels.[3]
| Ion Channel Family | Representative Channels Tested | % Blockade at 25 µM this compound |
| KV | KV1.3, KV2.1, KV3.1, KV11.1 | 10 - 46% |
| NaV | NaV1.2, NaV1.4, NaV1.5, NaV1.7 | Low (not specified) |
| CaV | CaV1.2 | Low (not specified) |
Mechanism of Action and Binding Site
This compound acts as a positive gating modulator, increasing the sensitivity of the KCa3.1 channel to intracellular calcium. This leads to membrane hyperpolarization, a key event in endothelium-derived hyperpolarization (EDH)-mediated vasodilation. The binding site of this compound has been identified at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel.
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the selectivity and mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the ion channel of interest (e.g., human KCa3.1, human KCa2.3, or various KV, NaV, and CaV channels).
-
Recording Conditions: Whole-cell patch-clamp recordings are performed at room temperature. The pipette solution contains a buffered Ca2+ concentration to control the intracellular free Ca2+. The external solution is a standard physiological saline solution.
-
Data Acquisition: Currents are elicited by voltage ramps or specific voltage protocols. The effect of this compound is determined by applying the compound at various concentrations to the external solution and measuring the change in current amplitude.
-
Data Analysis: Concentration-response curves are generated by plotting the normalized current potentiation or inhibition as a function of the this compound concentration. The EC50 (for activation) or IC50 (for inhibition) values are calculated by fitting the data to a Hill equation.
Isometric Tension Measurements in Porcine Coronary Arteries
-
Tissue Preparation: Porcine coronary artery rings are dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Experimental Protocol: The artery rings are pre-contracted with a vasoconstrictor (e.g., U46619). Once a stable contraction is achieved, cumulative concentrations of a vasodilator agonist (e.g., bradykinin) are added in the absence and presence of this compound.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction. Concentration-response curves are constructed, and the potentiation of the vasodilator response by this compound is quantified.
Logical Relationship of this compound Selectivity
The high selectivity of this compound for KCa3.1 over other ion channels, particularly KCa2.x channels, is a key attribute that minimizes the potential for off-target effects. For instance, the activation of KCa2 channels in the heart and central nervous system by less selective compounds can lead to side effects such as bradycardia and sedation. The selectivity of this compound allows for the targeted modulation of vascular tone with a reduced risk of such adverse effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Molecular Dance: Validating SKA-111's Mechanism on KCa3.1 Channels Through Site-Directed Mutagenesis
A Comparative Guide for Researchers
In the quest for selective therapeutic agents, understanding the precise molecular interactions between a compound and its target is paramount. This guide provides a comparative analysis of SKA-111, a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, and its alternatives. We delve into the validation of its mechanism of action through the powerful technique of site-directed mutagenesis, offering researchers a comprehensive resource for their own investigations.
This compound has emerged as a valuable tool in cardiovascular research due to its high selectivity for KCa3.1 over other potassium channels, particularly the closely related KCa2 channels.[1][2] This selectivity is crucial for avoiding off-target effects, such as the cardiac and neuronal side effects associated with broader spectrum KCa channel activators.[1][3][4] this compound acts as a positive gating modulator, meaning it sensitizes the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations. This results in membrane hyperpolarization and has shown potential in lowering blood pressure.
The Power of Precision: Pinpointing the this compound Binding Site
The validation of this compound's mechanism has been significantly advanced by site-directed mutagenesis studies. This technique allows for the precise alteration of the amino acid sequence of the KCa3.1 channel protein, enabling researchers to identify the specific residues critical for this compound binding and modulation.
A key study identified that this compound binds at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel. Specifically, two residues in the S4-S5 linker, Serine 181 (S181) and Leucine 185 (L185) , were found to be crucial for this compound's activity through van der Waals interactions. Mutating these residues to Alanine (A) significantly reduced the potency of this compound, as detailed in the comparative data below.
Performance Comparison: this compound and its Alternatives
The following table summarizes the potency of this compound on wild-type (WT) KCa3.1 channels and the impact of site-directed mutagenesis on its efficacy. A comparison with other KCa channel activators is also provided to highlight the selectivity profile of this compound.
| Compound | Target | EC₅₀ (nM) | Selectivity (KCa3.1 vs KCa2.3) | Reference |
| This compound | WT KCa3.1 | 111 ± 27 | ~123-fold | |
| This compound | S181A Mutant KCa3.1 | 1012 | - | |
| This compound | L185A Mutant KCa3.1 | 993 | - | |
| This compound | S181A-L185A Double Mutant KCa3.1 | 2654 | - | |
| SKA-121 | KCa3.1 | 109 ± 14 | ~41-fold | |
| SKA-31 | KCa3.1 | ~250 | ~5-10-fold | |
| NS309 | KCa3.1 | 10 - 30 | ~5-10-fold | |
| EBIO | KCa3.1 | ~30,000 | ~10-fold |
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway, the experimental workflow of site-directed mutagenesis, and the logical validation of this compound's mechanism.
Caption: Signaling pathway of KCa3.1 channel activation by intracellular calcium and modulation by this compound.
Caption: Experimental workflow for site-directed mutagenesis of the KCa3.1 channel.
Caption: Logical framework for validating this compound's mechanism using site-directed mutagenesis.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following provides a generalized protocol for the key experiments.
Site-Directed Mutagenesis of KCa3.1
Site-directed mutagenesis is a widely used technique to introduce specific changes into a DNA sequence.
-
Template DNA: A mammalian expression plasmid containing the wild-type KCa3.1 cDNA is used as the template.
-
Primer Design: Design complementary mutagenic primers containing the desired mutation (e.g., changing the codon for Serine 181 to Alanine). Online primer design tools are available for this purpose.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to synthesize the mutant DNA strand. The reaction typically involves a denaturation step, an annealing step where the primers bind to the template, and an extension step.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated mutant DNA.
-
Transformation: The mutated plasmid DNA is then transformed into competent E. coli cells for amplification.
-
Verification: Plasmid DNA is isolated from the bacterial colonies, and the presence of the desired mutation and the integrity of the entire gene are confirmed by DNA sequencing.
Functional Analysis by Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, allowing for the measurement of ion currents across the cell membrane.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels. The cells are transiently transfected with the plasmid DNA encoding either wild-type or mutant KCa3.1 channels.
-
Cell Preparation: After allowing time for protein expression (typically 24-48 hours), the cells are prepared for electrophysiological recording.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, where a glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Solutions: The intracellular (pipette) solution contains a known concentration of free calcium to activate the KCa3.1 channels. The extracellular (bath) solution mimics physiological conditions.
-
Data Acquisition: Voltage-clamp protocols are applied to the cell, and the resulting potassium currents are recorded. This compound or other compounds are applied to the bath solution at varying concentrations to determine their effect on the channel activity.
-
Data Analysis: The concentration-response curves are generated by plotting the current potentiation against the compound concentration, from which the EC₅₀ value is calculated.
By employing these rigorous experimental approaches, the scientific community has gained a detailed understanding of how this compound selectively modulates KCa3.1 channels. This knowledge is not only fundamental to the ongoing research into the therapeutic potential of KCa3.1 activators but also serves as a prime example of the power of molecular biology and electrophysiology in modern drug development.
References
- 1. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKA-111 and SKA-121 on In Vivo Blood Pressure Regulation
This guide provides a detailed comparison of the in vivo effects of two positive gating modulators of calcium-activated potassium channels (KCa), SKA-111 and SKA-121, on blood pressure. Both compounds are potent activators of the intermediate-conductance KCa3.1 channel, a key player in endothelial hyperpolarization and vasodilation. However, their selectivity and pharmacokinetic profiles differ, leading to distinct in vivo cardiovascular effects. This document is intended for researchers, scientists, and professionals in drug development investigating novel antihypertensive therapies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and SKA-121, highlighting their differential selectivity and observed in vivo effects on blood pressure.
| Parameter | This compound | SKA-121 | Reference |
| Target Channel | KCa3.1 (and KCa2.x at higher concentrations) | KCa3.1 | [1][2] |
| EC50 for KCa3.1 | 111 ± 27 nM | 109 ± 14 nM | [1] |
| EC50 for KCa2.3 | 13.7 ± 6.9 µM | 4.4 ± 1.6 µM | [1] |
| Selectivity (KCa2.3/KCa3.1) | ~123-fold | ~41-fold | [1] |
| In Vivo Dose (Blood Pressure Lowering) | 30 mg/kg and 100 mg/kg (i.p.) | 100 mg/kg (i.p.) | |
| Effect on Mean Arterial Pressure (MAP) | Significantly lowers MAP in normotensive and hypertensive wild-type mice. | Significantly lowers MAP in normotensive and hypertensive wild-type mice. This effect is absent in KCa3.1-/- mice. | |
| Effect on Heart Rate (at 100 mg/kg) | Drastically reduces heart rate. | No significant alteration in heart rate. | |
| Pharmacokinetics | Longer half-life, more brain penetrant. | Shorter half-life. |
In Vivo Experimental Protocols
The following protocol outlines the methodology for assessing the in vivo effects of this compound and SKA-121 on blood pressure in a murine model, based on the available literature.
Objective: To determine and compare the effects of this compound and SKA-121 on mean arterial blood pressure (MAP) and heart rate in conscious, freely moving mice.
Animal Model:
-
Male C57BL/6J mice (wild-type).
-
KCa3.1 knockout (KCa3.1-/-) mice on a C57BL/6J background.
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration:
-
This compound and SKA-121: Dissolved in a vehicle of peanut oil/DMSO (9:1 v/v).
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosage:
-
This compound: 30 mg/kg and 100 mg/kg.
-
SKA-121: 30 mg/kg (no significant effect) and 100 mg/kg.
-
Vehicle control group receives an equivalent volume of the peanut oil/DMSO mixture.
-
Blood Pressure Measurement:
-
Method: Radiotelemetry is the preferred method for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals to avoid stress-induced artifacts.
-
Surgical Implantation:
-
Mice are anesthetized.
-
A telemetry transmitter catheter is surgically implanted into the left carotid artery for direct arterial blood pressure measurement.
-
The transmitter body is placed in a subcutaneous pocket on the flank.
-
Animals are allowed a recovery period of at least 7 days post-surgery.
-
-
Data Acquisition:
-
After recovery, baseline blood pressure and heart rate are recorded for a stable period.
-
Mice are administered a single i.p. injection of either this compound, SKA-121, or vehicle.
-
Cardiovascular parameters (systolic, diastolic, and mean arterial pressure, and heart rate) are continuously recorded for a specified duration post-injection.
-
Data Analysis:
-
Data is typically averaged over set time intervals.
-
The change in MAP and heart rate from baseline is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments (this compound, SKA-121, and vehicle) and genotypes (wild-type vs. KCa3.1-/-).
-
A p-value of <0.05 is generally considered statistically significant.
Visualizations
Signaling Pathway of this compound and SKA-121 in Vasodilation
Caption: Signaling pathway of this compound/SKA-121-induced vasodilation.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Experimental workflow for in vivo blood pressure evaluation.
References
A Comparative Guide to the Vasodilatory Efficacy of SKA-111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel KCa3.1 potassium channel activator, SKA-111, with other established vasodilators. The information is curated for a scientific audience to facilitate objective evaluation based on available experimental data.
Introduction to this compound
This compound is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2][3] Activation of KCa3.1 channels in the vascular endothelium leads to hyperpolarization of the endothelial cell membrane, which in turn triggers a signaling cascade resulting in the relaxation of the surrounding smooth muscle cells and subsequent vasodilation.[1][4] A key characteristic of this compound is its high selectivity for KCa3.1 over KCa2 channels, which is significant in minimizing off-target effects.
Comparative Efficacy of Vasodilators
The vasodilatory potency of a compound is typically quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and a range of other vasodilators. It is critical to note that these values are derived from various studies and experimental conditions, which can influence the results. A direct head-to-head comparison under identical conditions is essential for a definitive assessment of relative potency.
| Compound | Class | Mechanism of Action | EC50 (M) | Vascular Bed | Experimental Conditions | Reference |
| This compound | KCa3.1 Activator | Positive allosteric modulator of KCa3.1 channels | 1.11 x 10⁻⁷ (for KCa3.1 activation) | Not specified in vasodilation assay | --- | |
| SKA-121 | KCa3.1 Activator | Positive allosteric modulator of KCa3.1 channels | 1.09 x 10⁻⁷ (for KCa3.1 activation) | Porcine Coronary Artery | Potentiates bradykinin-induced vasodilation | |
| NS309 | KCa2/KCa3.1 Activator | Activator of small and intermediate-conductance KCa channels | ~2.0 x 10⁻⁸ (for KCa3.1) | Human Small Pulmonary Arteries | Induces concentration-dependent relaxation | |
| Cromakalim | KATP Channel Opener | Opens ATP-sensitive potassium channels | 1.86 x 10⁻⁷ - 3.72 x 10⁻⁷ | Porcine Large Coronary Arteries | Relaxation of arteries pre-contracted with various agonists | |
| Sodium Nitroprusside | Nitric Oxide Donor | Spontaneous release of nitric oxide (NO) | 1.32 x 10⁻⁷ | Goat Coronary Artery | Relaxation of K+-contracted artery rings | |
| Bradykinin | Endogenous Peptide | Activates B2 receptors, leading to NO and EDHF release | Varies (nM to µM range) | Various | Dependent on presence of potentiators/inhibitors |
Signaling Pathway of this compound
The vasodilatory effect of this compound is initiated by its interaction with the KCa3.1 channel on endothelial cells. The following diagram illustrates the proposed signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of vasodilator efficacy.
Pressure Myography for Assessing Vasodilation
This ex vivo technique provides a physiologically relevant model for studying vascular reactivity.
Objective: To determine the concentration-response relationship of a vasodilator on isolated small arteries.
Methodology:
-
Vessel Isolation: Small arteries (e.g., mesenteric or coronary) are carefully dissected from the subject animal.
-
Mounting: The isolated artery is mounted on two glass cannulas in a myograph chamber and secured with sutures.
-
Pressurization: The vessel is pressurized to a physiologically relevant transmural pressure (e.g., 60 mmHg) and superfused with a physiological salt solution (PSS) at 37°C.
-
Pre-constriction: The artery is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable tone.
-
Concentration-Response Curve: The vasodilator is cumulatively added to the superfusing solution in increasing concentrations. The internal diameter of the vessel is continuously monitored and recorded.
-
Data Analysis: The relaxation at each concentration is calculated as a percentage of the pre-constriction tone. An EC50 value is determined from the resulting concentration-response curve.
Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of coronary vasodilation in the whole heart.
Objective: To assess the effect of a vasodilator on coronary perfusion pressure.
Methodology:
-
Heart Isolation: The heart is rapidly excised from the subject animal and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.
-
Stabilization: The heart is allowed to stabilize, and baseline coronary perfusion pressure (CPP) is recorded.
-
Vasoconstriction: A vasoconstrictor (e.g., U46619) is infused to increase the CPP to a stable, elevated level.
-
Drug Administration: The vasodilator is infused into the perfusion buffer at various concentrations.
-
Data Analysis: The change in CPP from the pre-constricted level is measured at each vasodilator concentration to determine the vasodilatory effect.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of a novel vasodilator like this compound.
Conclusion
References
- 1. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of SKA-111: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of SKA-111, a selective activator of the KCa3.1 potassium channel. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety Considerations: Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for the disposal of solid chemical waste and benzothiazole derivatives. Crucially, you must consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols to ensure full compliance with local, state, and federal regulations.
Waste Identification and Segregation
-
Properly label a dedicated, sealable, and chemically compatible waste container specifically for this compound waste. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.[1]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1][2]
-
Do not mix this compound waste with other chemical waste streams , such as solvents or aqueous waste, unless explicitly permitted by your EHS department.[3][4]
Handling and Transfer of Solid this compound Waste
-
Conduct all transfers of solid this compound waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.
-
Use appropriate tools, such as spatulas, to transfer the solid waste into the designated container, avoiding the generation of dust.
-
For any residual product in the original container, if it is not practical to transfer, the entire container should be disposed of as hazardous waste.
Disposal of Contaminated Labware and Materials
-
Solid waste such as contaminated gloves, absorbent paper, and weighing boats should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container.
-
Sharps , including contaminated needles or razor blades, must be placed in a designated sharps container.
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.
Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Container Management and Storage
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials. Ensure the container is within a secondary containment system, such as a tray or bin, to contain any potential leaks.
Arranging for Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
Ensure all required waste manifests and documentation are completed accurately.
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Disposal Protocol for Compound SKA-111
This document provides essential safety and logistical information for the handling and disposal of Compound SKA-111. The following procedural guidance is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Compound this compound is a novel synthetic compound with potential biological activity. Due to the limited toxicological data, it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate PPE is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects against spills and contamination. |
| Respiratory | Use in a certified chemical fume hood. If aerosolization is likely, a NIOSH-approved respirator may be required. | Prevents inhalation of dust or vapors. |
Table 2: Glove Material Breakthrough Time for this compound (Hypothetical Data)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | > 480 | Excellent |
| Neoprene | > 480 | Excellent |
| Latex | < 15 | Not Recommended |
| Vinyl | < 5 | Not Recommended |
Experimental Workflow for Handling this compound
The following workflow outlines the standard operating procedure for handling Compound this compound in a laboratory setting. This protocol is designed to minimize exposure and ensure the integrity of the experiment.
Caption: Experimental workflow for handling Compound this compound.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for waste disposal.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Labeled, sealed hazardous waste container. | Includes unused solutions and solvent rinses. Do not mix with other chemical waste streams unless approved. |
| Sharps | Puncture-resistant sharps container. | Includes contaminated needles and razor blades. |
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to Compound this compound. This is a conceptual representation and has not been experimentally validated.
Caption: Hypothetical signaling pathway initiated by Compound this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
